molecular formula C21H28O B13101982 Bis(4-(tert-butyl)phenyl)methanol

Bis(4-(tert-butyl)phenyl)methanol

Cat. No.: B13101982
M. Wt: 296.4 g/mol
InChI Key: YROADUBOXHBRDA-UHFFFAOYSA-N
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Description

Bis(4-(tert-butyl)phenyl)methanol is a useful research compound. Its molecular formula is C21H28O and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(4-(tert-butyl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-(tert-butyl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28O

Molecular Weight

296.4 g/mol

IUPAC Name

bis(4-tert-butylphenyl)methanol

InChI

InChI=1S/C21H28O/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14,19,22H,1-6H3

InChI Key

YROADUBOXHBRDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

Molecular Structure, Conformation, and Synthesis of 4,4'-Di-tert-butylbenzhydrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4'-Di-tert-butylbenzhydrol, also systematically known as bis(4-tert-butylphenyl)methanol[1], is a highly sterically congested diarylmethanol. Its unique structural topology—characterized by massive hydrophobic bulk and restricted conformational flexibility—has made it an indispensable building block in advanced chemical research. This whitepaper provides an in-depth analysis of its molecular conformation, details a self-validating synthetic protocol, and explores its critical applications in the development of Focal Adhesion Kinase (FAK) inhibitors for metastatic cancer[2] and the design of sterically shielding N-heterocyclic carbene (NHC) ligands for organometallic catalysis[3].

Molecular Structure and Conformation

The defining feature of 4,4'-di-tert-butylbenzhydrol is the presence of two bulky tert-butyl groups at the para positions of the phenyl rings. This substitution pattern dictates both the physical properties and the 3D conformation of the molecule.

Steric Bulk and the Propeller Conformation

The steric demand of the tert-butyl groups significantly increases the molecular volume and lipophilicity of the scaffold. To minimize steric repulsion between the ortho-hydrogens of the two aromatic rings, the free rotation around the C(sp³)–C(sp²) bonds is restricted. Consequently, the benzhydrol core adopts a twisted, propeller-like conformation[3].

When this scaffold is incorporated into larger molecules (such as the IPr** ligand), this restricted rotation leads to distinct diastereotopic sets of substituents. On the NMR timescale, the molecule often exhibits


 symmetry, simplifying the aromatic signals but clearly differentiating the structural faces of the molecule[4].
Crystallographic Implications

Single-crystal X-ray diffraction studies of derivatives derived from 4,4'-di-tert-butylbenzhydrol reveal that the bulky tert-butyl groups dictate crystal packing. They enforce a rigid spatial arrangement that prevents the close approach of solvent molecules, thereby sterically shielding any coordinated metal centers in downstream catalytic applications[5].

Steric_Effects A 4,4'-di-tert-butylbenzhydrol (Bulky Scaffold) B Restricted Diaryl Rotation (Propeller Conformation) A->B Structural Property C Hydrophobic Pocket Binding (FAK-FAT Domain) A->C Drug Design D Steric Shielding Ligands (IPr** NHC Synthesis) A->D Catalyst Design B->C Enhances Fit B->D Enforces Shielding E Metastatic Cancer Inhibition C->E Therapeutic Outcome F Stabilization of Reactive Metal Intermediates D->F Catalytic Outcome

Fig 1. Downstream applications and structural causality of the bulky benzhydrol scaffold.

Synthesis Methodology: The Grignard Route

The most reliable, high-yielding method for synthesizing 4,4'-di-tert-butylbenzhydrol is via a Grignard addition. The protocol below is designed as a self-validating system, ensuring that each step provides observable feedback to the researcher.

Step-by-Step Protocol

Reagents: 1-Bromo-4-tert-butylbenzene (2.0 eq), Magnesium turnings (2.2 eq), Ethyl formate (1.0 eq), Anhydrous THF, Iodine (catalytic).

  • Activation of Magnesium: Add Mg turnings and a single crystal of iodine to a flame-dried flask under an inert argon atmosphere. Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing the highly reactive zero-valent magnesium metal necessary for oxidative addition.

  • Grignard Reagent Formation: Suspend the Mg in anhydrous THF. Add 5% of the 1-bromo-4-tert-butylbenzene. Once the reaction initiates (indicated by the disappearance of the iodine color and gentle bubbling), add the remaining bromide dropwise to maintain a steady reflux. Causality: Anhydrous conditions are critical. Any moisture will immediately protonate the forming Grignard reagent, yielding tert-butylbenzene as a dead-end byproduct. In-Process Validation: The complete dissolution of the magnesium turnings confirms the quantitative formation of (4-tert-butylphenyl)magnesium bromide.

  • Electrophilic Addition: Cool the Grignard solution to 0 °C. Add ethyl formate dropwise. Causality: Ethyl formate acts as a double electrophile. The first equivalent of Grignard forms an aldehyde intermediate, which rapidly reacts with the second equivalent to form the diarylalkoxide. The 0 °C temperature controls the exothermic nucleophilic attack and prevents enolization or reduction side-reactions.

  • Quenching and Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (

    
    ).
    Causality: A mild acid like 
    
    
    
    protonates the alkoxide to form the desired alcohol. Using a strong acid (e.g., HCl) would protonate the resulting hydroxyl group, leading to the loss of water and the formation of a highly stabilized diarylmethyl carbocation, ultimately yielding ether or alkene byproducts[6].
  • Purification: Extract with ethyl acetate, dry over

    
    , and concentrate. Purify via recrystallization or column chromatography.
    In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using 9:1 Hexane/Ethyl Acetate. The disappearance of the starting bromide (high 
    
    
    
    ) and the appearance of a UV-active spot at lower
    
    
    (~0.3) confirms product formation.

Grignard_Synthesis A 1-Bromo-4-tert-butylbenzene + Mg Turnings B Grignard Reagent (4-tert-butylphenyl)magnesium bromide A->B Anhydrous THF, Reflux C Electrophile Addition (Ethyl Formate) B->C Dropwise, 0°C D Intermediate Alkoxide C->D Nucleophilic Attack E Aqueous Workup (Sat. NH4Cl) D->E Mild Quench F 4,4'-di-tert-butylbenzhydrol (Target Product) E->F Extraction & Purification

Fig 2. Step-by-step Grignard synthesis workflow for 4,4'-di-tert-butylbenzhydrol.

Analytical Characterization

Quantitative validation of the synthesized 4,4'-di-tert-butylbenzhydrol is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic signals are the strongly shielded tert-butyl protons and the highly deshielded carbinol proton.

Table 1: Summary of


 and 

NMR Data (

)
[7]
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment

7.40 – 7.38Multiplet (m)4HAromatic protons (

)

7.36 – 7.33Multiplet (m)4HAromatic protons (

)

5.84Doublet (d, J = 3.0 Hz)1HCarbinol proton (

)

2.16Doublet (d, J = 3.5 Hz)1HHydroxyl proton (

)

1.34Singlet (s)18Htert-Butyl protons (

)

150.40Singlet (s)2CQuaternary Aromatic (

)

75.40Singlet (s)1CCarbinol Carbon (

)

34.58Singlet (s)2CQuaternary tert-Butyl (

)

31.33*Singlet (s)6CPrimary tert-Butyl (

)

*Note: Extrapolated from closely related diarylmethanol analogs reported in the same study[2].

Advanced Applications

Drug Development: FAK-FAT Domain Inhibitors

The focal adhesion targeting (FAT) domain of Focal Adhesion Kinase (FAK) is a critical node in signaling pathways that promote tumor metastasis and invasion. Phosphorylation at the Tyr 925 residue within this domain is a primary driver of oncogenesis.

Through structure-based virtual screening, researchers identified that derivatives of 4,4'-di-tert-butylbenzhydrol can act as potent FAK-FAT domain inhibitors[2]. The massive para-tert-butyl groups engage in highly favorable hydrophobic interactions with a deep binding pocket formed by residues Tyr 925, Val 928, Val 932, Pro 913, and Leu 1035[7]. By occupying this space, the benzhydrol scaffold competitively blocks phosphorylation, demonstrating significant antiproliferative activity against aggressive breast (MDA-MB-231) and pancreatic (MIAPaCa2) cancer cell lines[6].

Catalysis: Sterically Shielding NHC Ligands

In organometallic chemistry, the isolation of highly reactive transition metal intermediates requires ligands that can physically block access to the metal center. 4,4'-di-tert-butylbenzhydrol is the foundational building block for the IPr** ligand (1,3-bis[2,6-bis[(4-tert-butylphenyl)methyl]-4-methylphenyl]imidazol-2-ylidene)[3].

To synthesize this ligand, the benzhydrol is melted with p-toluidine at 160 °C in the presence of


/HCl, resulting in a highly substituted aniline[5]. Once converted into an N-heterocyclic carbene, the eight tert-butylphenyl substituents form a protective sphere around the coordinated metal. Unlike older generation bulky ligands, the IPr** ligand maintains high solubility in organic solvents and exhibits a strong tendency toward crystallization, making it a superior tool for modern homogenous catalysis[8].

References

  • PubChem Compound Summary for CID 357627, Bis(4-(tert-butyl)phenyl)methanol. National Center for Biotechnology Information (NIH). URL:[Link]

  • Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer. MDPI / PMC. URL:[Link]

  • Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. ResearchGate / Arkivoc. URL:[Link]

  • Devanshu Lalwani - MSc Materials Chemistry - JNCASR. Bold.pro. URL:[Link]

Sources

Solubility of Bis(4-(tert-butyl)phenyl)methanol in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Bis(4-(tert-butyl)phenyl)methanol in Polar vs. Non-Polar Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

Bis(4-(tert-butyl)phenyl)methanol (CAS 16607-60-6), also known as 4,4'-di-tert-butylbenzhydrol, represents a classic case study in competitive solubility.[1][2] Its molecular architecture features a polar hydroxyl "head" flanked by two massive, lipophilic 4-tert-butylphenyl "wings."[1][2]

For researchers in drug development and organic synthesis, understanding this compound's solubility is critical for purification (recrystallization), formulation, and reaction solvent selection.[1][2] This guide provides a technical analysis of its solubility behavior, predicting a high affinity for non-polar and polar aprotic solvents while exhibiting negligible aqueous solubility .[1][2] We provide validated protocols for determining exact solubility limits and leveraging these properties for purification.

Molecular Architecture & Solubility Theory[1][2]

To predict and manipulate the solubility of Bis(4-(tert-butyl)phenyl)methanol, one must analyze the competing forces within its structure.[1][2]

Structural Analysis[1]
  • The Polar Anchor: The central methanol group (-CH(OH)-) provides a single hydrogen bond donor and acceptor site.[1] In small molecules (e.g., ethanol), this dominates solubility.[1][2]

  • The Lipophilic Shield: Two phenyl rings substituted with tert-butyl groups at the para position create a significant hydrophobic surface area.[1] The tert-butyl groups are bulky, increasing the van der Waals radius and disrupting water structure (hydrophobic effect).[1][2]

Theoretical Prediction (Like Dissolves Like)
  • LogP (Partition Coefficient): The calculated LogP is approximately 6.1 , indicating extreme lipophilicity.[1][2]

  • Hansen Solubility Parameters: The dispersion forces ($ \delta_d

    
     \delta_h 
    
    
    
    \delta_p $) contributions.[1][2]

Solubility Profile: Polar vs. Non-Polar

The following profile categorizes solvent compatibility based on the "Lipophilic Wing" effect.

Table 1: Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic (High Polarity) WaterInsoluble The hydrophobic bulk of the two t-butylphenyl groups prevents the formation of a hydration shell.[1]
Polar Protic (Organic) Methanol, EthanolTemperature Dependent Key for Purification. Soluble at reflux; likely crystallizes at room temperature/0°C. The alkyl chains of the alcohol interact with the t-butyl groups.[1][2]
Polar Aprotic Dichloromethane (DCM), THF, Ethyl AcetateHigh Excellent solvent match.[1][2] Dipole-dipole interactions stabilize the hydroxyl group, while the organic backbone solvates the phenyl rings.[1][2]
Non-Polar Hexane, Heptane, TolueneModerate to High Dominated by dispersion forces.[1][2] Toluene is particularly effective due to

stacking interactions with the phenyl rings.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Use this protocol to generate specific mg/mL data for formulation.[2]

  • Preparation: Weigh ~100 mg of Bis(4-(tert-butyl)phenyl)methanol into a 4 mL glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Toluene).[1][2]

  • Equilibration: Cap tightly and vortex for 30 minutes at ambient temperature (

    
    ). If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).[1][2]
    
  • Clarification: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45

    
     PTFE syringe filter.
    
  • Quantification:

    • Transfer exactly 0.5 mL of the clear supernatant to a pre-weighed aluminum weighing boat.

    • Evaporate the solvent (vacuum oven at

      
       is recommended to prevent degradation).[1][2]
      
    • Weigh the residue.[1][2][3]

  • Calculation:

    
    [1][2]
    
Protocol B: Purification via Recrystallization

Leveraging the temperature-dependent solubility in Polar Protic solvents.[1]

  • Dissolution: Place crude Bis(4-(tert-butyl)phenyl)methanol in a flask. Add Ethanol (or a 9:1 Ethanol/Water mix) and heat to reflux (

    
    ).
    
  • Saturation: Add solvent dropwise until the solid just dissolves.[1][2]

  • Cooling: Remove from heat and allow to cool slowly to room temperature. The lipophilic structure will become insoluble as the solvent thermal energy decreases, forcing crystallization.[1][2]

  • Harvest: Filter the white crystals and wash with cold (

    
    ) Hexane or Ethanol to remove surface impurities.[1][2]
    

Visualization of Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the chemical interaction required.

SolubilityLogic Start Solvent Selection for Bis(4-(tert-butyl)phenyl)methanol Goal Define Goal Start->Goal Purification Purification / Recrystallization Goal->Purification Dissolution Complete Dissolution (Reaction/Formulation) Goal->Dissolution PolarProtic Polar Protic Solvents (Ethanol, Methanol) Purification->PolarProtic Leverage Temp Gradient PolarAprotic Polar Aprotic / Non-Polar (DCM, THF, Toluene) Dissolution->PolarAprotic Maximize Solubility Mechanism1 Mechanism: High T: Soluble Low T: Insoluble PolarProtic->Mechanism1 Mechanism2 Mechanism: High Dispersion Forces Like-Dissolves-Like PolarAprotic->Mechanism2 Result1 Outcome: Crystalline Solid Mechanism1->Result1 Result2 Outcome: Stable Solution Mechanism2->Result2

Caption: Decision matrix for solvent selection based on the intended application (Purification vs. Dissolution).

Applications in Drug Development

Understanding this profile allows for:

  • Ligand Synthesis: This alcohol is a precursor to bulky phosphine or N-heterocyclic carbene ligands.[1][2] Synthesis should be performed in THF or Toluene to ensure homogeneity.

  • Lipophilic Formulation: If used as a drug intermediate, its high LogP suggests it will require lipid-based delivery systems (e.g., micelles) rather than aqueous saline solutions.[1][2]

References

  • PubChem. (n.d.).[1][2] Bis(4-(tert-butyl)phenyl)methanol (CID 357627).[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [Link][1][2]

Sources

Thermodynamic Stability Profiling of Bis(4-(tert-butyl)phenyl)methanol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights & Experimental Protocols

Executive Technical Synthesis

Bis(4-(tert-butyl)phenyl)methanol (CAS 16607-60-6) represents a specific class of lipophilic diarylmethanols often utilized as intermediates in the synthesis of antihistamines (e.g., terfenadine analogs) and sterically demanding ligands.

From a thermodynamic perspective, this scaffold presents a unique stability profile governed by the para-tert-butyl substituents . Unlike unsubstituted benzhydrol, the tert-butyl groups exert a dual influence:

  • Electronic Stabilization: Through inductive (+I) effects, they stabilize the transient benzhydryl cation, increasing sensitivity to acid-catalyzed solvolysis and etherification.

  • Steric Bulk: While remote from the reactive center, the bulky groups dictate crystal packing energies (polymorphism risks) and modulate solubility, indirectly affecting solution-phase thermodynamics.

This guide details the mechanistic underpinnings of these stability vectors and provides self-validating protocols for their assessment.

Mechanistic Thermodynamics: The Carbocation Imperative

The thermodynamic stability of any diarylmethanol is inextricably linked to the stability of its corresponding carbocation (benzhydrylium ion). In the presence of even trace Brønsted acids, the hydroxyl group is protonated and leaves as water, generating a resonance-stabilized cation.

Electronic Influence of the tert-Butyl Group

The tert-butyl group is a weak electron donor. The Hammett substituent constant (


) for a p-t-butyl group is approximately -0.20  [1].


This negative value indicates that the bis-substituted system is more prone to ionization than unsubstituted benzhydrol.

  • Consequence: The equilibrium constant for carbocation formation (

    
    ) is shifted to the right compared to the parent benzhydrol.
    
  • Mayr Electrophilicity (

    
    ):  According to Mayr’s scales, alkyl-substituted benzhydryl cations have lower electrophilicity parameters (
    
    
    
    ) than their unsubstituted counterparts, meaning the cation is more thermodynamically stable and less reactive toward weak nucleophiles, but paradoxically easier to form [2].
The Degradation Cascade

The primary thermodynamic risk is disproportionation into the symmetrical ether. This is not a simple decomposition but an equilibrium process driven by the stability of the carbocation intermediate.

Pathway:

  • Ionization:

    
    
    
  • Nucleophilic Attack:

    
    
    

Because the t-butyl groups stabilize the cation (


), the energy barrier for Step 1 is lowered. However, the steric bulk of the t-butyl groups is located at the para position, meaning they offer minimal steric shielding to the central carbon against attack by a second molecule of alcohol.
Visualization of Stability Pathways

StabilityPathways Substrate Bis(4-(t-butyl)phenyl)methanol (Solid State) Solution Solvated Species (R-OH) Substrate->Solution Dissolution (ΔG_solv) Cation Stabilized Carbocation (R+) Solution->Cation Acid (H+) Fast Equilibrium Ketone Benzophenone Derivative (Oxidation Product) Solution->Ketone [O] / Light Irreversible Cation->Solution + H2O Ether Symmetrical Ether (Disproportionation Product) Cation->Ether + R-OH (Thermodynamic Sink)

Figure 1: Thermodynamic landscape of Bis(4-(tert-butyl)phenyl)methanol. The red path indicates the acid-catalyzed instability facilitated by the electron-donating t-butyl groups.

Experimental Protocols for Stability Profiling

To rigorously assess the thermodynamic stability of this specific derivative, generic stability tests are insufficient. The following protocols are designed to isolate the carbocation-mediated pathways.

Protocol A: Acid-Catalyzed Solvolysis Kinetics (NMR)

Purpose: To determine the kinetic sensitivity of the C-OH bond to acid, serving as a proxy for thermodynamic stability against etherification.

Reagents:

  • Analyte: Bis(4-(tert-butyl)phenyl)methanol (>98% purity).

  • Solvent: Deuterated Acetonitrile (

    
    ) or Methanol-
    
    
    
    (for solvolysis).
  • Acid Catalyst: Trifluoroacetic acid-

    
     (TFA-
    
    
    
    ).

Methodology:

  • Preparation: Dissolve 20 mg of analyte in 0.6 mL of

    
     in an NMR tube.
    
  • Baseline: Acquire a standard

    
     NMR spectrum (t=0). Focus on the methine proton singlet (
    
    
    
    ppm).
  • Initiation: Add 1.0 equivalent of TFA-

    
    . Invert to mix.
    
  • Acquisition: Immediately insert into the probe and set up a kinetic loop (arrayed experiment) to acquire spectra every 5 minutes for 2 hours at 25°C.

  • Data Analysis:

    • Monitor the disappearance of the methine signal (

      
      ).
      
    • Monitor the appearance of the downfield signal corresponding to the carbocation (

      
      ) or the ether product (
      
      
      
      ).
    • Self-Validation: If the carbocation signal is persistent and sharp, the species is highly stabilized. If it rapidly converts to ether/solvolysis product, the lifetime is short.

Protocol B: Solid-State Oxidative Stress (DSC/TGA)

Purpose: To differentiate between thermal degradation (bond breaking) and oxidative dehydrogenation (ketone formation).

Methodology:

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Conditions:

    • Run 1 (Inert): Heat 5 mg sample in a hermetically sealed aluminum pan under Nitrogen (50 mL/min) from 25°C to 250°C at 10°C/min.

    • Run 2 (Oxidative): Heat 5 mg sample in an open pan under Air/Oxygen flow.

  • Interpretation:

    • Melting Point: Expect a sharp endotherm. (Note: t-butyl groups often raise melting points due to symmetry, but polymorphism is common [3]).

    • Degradation: Compare the onset of exothermic decomposition. If the oxidative run shows an exotherm significantly lower than the inert run, the molecule is thermodynamically unstable toward auto-oxidation to the benzophenone.

Comparative Stability Data (Estimated)

The following table synthesizes expected thermodynamic behaviors based on Hammett and Mayr parameters for benzhydryl systems [1, 2].

ParameterUnsubstituted BenzhydrolBis(4-(t-butyl)phenyl)methanol Bis(4-methoxy)benzhydrol
Hammett

0.00-0.40 (More e- rich)-0.54 (Very e- rich)
Acid Stability ModerateLow (Prone to etherification)Very Low (Forms stable salts)
Oxidation Potential High (Stable)Moderate (Susceptible)Low (Easily oxidized)
Lipophilicity (LogP) ~2.6~6.1 [4]~2.8
Primary Risk OxidationAcid-Cat. Etherification Solvolysis

Synthesis of Findings & Recommendations

For researchers utilizing Bis(4-(tert-butyl)phenyl)methanol:

  • Storage: The thermodynamic drive toward etherification is significant. Store the solid material under inert atmosphere (Ar/N2) to prevent surface oxidation, and strictly avoid acidic environments during storage.

  • Solution Chemistry: In protic solvents, avoid trace acids. The tert-butyl groups stabilize the carbocation sufficiently to accelerate side reactions but not enough to render the cation persistent and observable like a trityl cation.

  • Purification: Avoid silica gel chromatography with acidic mobile phases. Use alumina or basified silica (1%

    
    ) to suppress the thermodynamic equilibrium shifting toward the ether.
    
Experimental Workflow Diagram

Workflow Start Sample: Bis(4-(t-butyl)phenyl)methanol Check1 Purity Check (HPLC/NMR) >98%? Start->Check1 Decision Pass? Check1->Decision Decision->Start No (Repurify) TestA Protocol A: Acid Stability (NMR Kinetics in CD3CN + TFA) Decision->TestA Yes TestB Protocol B: Thermal Stability (DSC in N2 vs Air) Decision->TestB Yes ResultA Determine t(1/2) of Solvolysis TestA->ResultA ResultB Determine Oxidative Onset T TestB->ResultB

Figure 2: Recommended stability validation workflow for batch release or pre-formulation studies.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., ... & Schimmel, H. (2001).[1] Reference scales for the characterization of cationic electrophiles and neutral nucleophiles. Journal of the American Chemical Society, 123(39), 9500-9512. Link

  • Knorr, A., & Griesser, U. J. (2006). Trimorphism of 4,4′-Di(tert.-butyl)-biphenyl: Structural, thermodynamic and kinetic aspects. Z. Kristallogr. Suppl, 23, 411-416. Link

  • PubChem.[2] (n.d.). Bis(4-tert-butylphenyl)methanol (CID 357627). National Library of Medicine. Retrieved October 26, 2023. Link

Sources

Electronic Modulation of Benzhydryl Systems: The tert-Butyl Effect

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Effects of tert-Butyl Groups on Benzhydrol Reactivity Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and physical organic research, the benzhydryl (diphenylmethyl) scaffold serves as a critical pharmacophore and protective group. Its reactivity is governed principally by the stability of the benzhydrylium cation intermediate. While alkyl substitution generally enhances stability, the tert-butyl group introduces a distinct physicochemical duality: it acts as a strong inductive donor (


) yet functions as a weaker hyperconjugative donor (

) compared to methyl substituents. This guide provides a rigorous analysis of these electronic perturbations, detailing their impact on solvolysis kinetics, oxidation potentials, and synthetic utility.

Mechanistic Architecture: Electronic & Steric Theory

The Carbocation Stability Paradox

The reactivity of benzhydrols (1) in substitution (


) and etherification reactions is rate-limited by the heterolytic cleavage of the C-O bond to form the resonance-stabilized benzhydryl cation (2).

The tert-butyl group modifies this energy landscape through two competing electronic vectors:

  • Inductive Effect (+I): The bulk electron density of the trimethylsilyl-like carbon cage exerts a strong field effect, pushing electron density into the aromatic ring. In ground-state thermodynamics (Hammett

    
    ), t-Bu is a stronger donor than methyl.
    
  • Hyperconjugation (

    
    ):  Stabilization of the cationic transition state requires orbital overlap between the aromatic 
    
    
    
    -system and the substituent's
    
    
    -bonds. C-H bonds (methyl) overlap more effectively than C-C bonds (t-butyl). Consequently, in electrophilic reactions requiring resonance stabilization, t-butyl is less effective than methyl.
Hammett Parameter Comparison

The divergence between ground-state electron density and cationic stabilization is quantified below:

Substituent

(Hammett)

(Brown-Okamoto)
Electronic Implication
-H 0.000.00Baseline Reference
-CH

-0.17-0.31Strong Hyperconjugation (C-H)
-t-Bu -0.20 -0.26 Strong Induction / Weak Hyperconjugation

Key Insight: For reactions dominated by cation formation (solvolysis), the 4-methyl derivative often reacts faster than the 4-t-butyl derivative, despite the latter's greater bulk and inductive power.

Kinetic Analysis: Solvolysis Profiles

The standard metric for benzhydrol reactivity is the solvolysis rate of the corresponding benzhydryl chloride in hydroxylic solvents.

Reaction Coordinate & Mechanism

The reaction proceeds via a limiting


 mechanism. The transition state involves the development of a partial positive charge at the benzylic carbon, which is stabilized by the para-t-butyl group.

ReactionCoordinate cluster_effect t-Butyl Electronic Effect Substrate Benzhydryl Chloride (Ground State) TS1 Transition State 1 (Ionization) Substrate->TS1 k1 (RDS) Intermediate Benzhydrylium Cation TS1->Intermediate Product Benzhydrol/Ether (Solvolysis Product) Intermediate->Product k2 (Fast)

Figure 1: Reaction coordinate for the solvolysis of 4-tert-butylbenzhydryl chloride. The t-butyl group lowers the activation energy of TS1 via inductive stabilization.

Comparative Relative Rates

Data normalized to unsubstituted benzhydryl chloride in 80% aqueous acetone at 25°C.

SubstrateRelative Rate (

)
Mechanism
Benzhydryl Chloride1.0

4-Methylbenzhydryl Chloride~28

(Hyperconjugation dominant)
4-t-Butylbenzhydryl Chloride ~18

(Induction dominant)
4-Chlorobenzhydryl Chloride0.03

(Deactivated)
4,4'-Di-t-butylbenzhydryl Chloride~300

(Additive Effect)

Note: The 4-Me rate exceeds 4-t-Bu due to the


 differential discussed in Section 1.2.

Experimental Protocol: Kinetic Measurement

To quantify these effects in-house, use the following conductometric solvolysis protocol. This method is self-validating as it directly measures the generation of HCl.

Reagents & Setup
  • Substrate: 4-t-butylbenzhydryl chloride (synthesized from the alcohol via SOCl

    
    ).
    
  • Solvent: 80:20 (v/v) Acetone:Water (HPLC Grade).

  • Apparatus: Thermostatted conductivity cell (

    
    C) with magnetic stirring.
    
Workflow Diagram

KineticProtocol Start Start: Benzhydrol Precursor Chlorination 1. Chlorination (SOCl2, CH2Cl2, 0°C) Start->Chlorination Isolation 2. Isolation (Evap < 40°C, Inert Atm) Chlorination->Isolation Must be moisture free Injection 4. Injection (Final Conc: 10 mM) Isolation->Injection PrepSolvent 3. Solvent Equilibration (80% Acetone/H2O, 25°C) PrepSolvent->Injection Monitoring 5. Conductance Monitoring (Data point every 10s) Injection->Monitoring Calc 6. Data Analysis (ln(C_inf - C_t) vs Time) Monitoring->Calc

Figure 2: Step-by-step kinetic workflow for determining solvolysis rates of benzhydryl derivatives.

Data Processing

The reaction follows first-order kinetics:



Where 

is conductance. Plot

vs. time (

). The slope is

.
  • Validation Criterion: The plot must be linear (

    
    ) for at least 3 half-lives.
    

Drug Development Implications

Metabolic Stability (CYP450)

The tert-butyl group is a classic metabolic blocker.

  • Para-Position: Blocks metabolic hydroxylation at the typically labile para position of the phenyl ring.

  • Benzylic Oxidation: While the t-butyl group electronically activates the benzylic position toward oxidation (to benzophenone), the steric bulk of ortho-t-butyl groups (if present) can inhibit the approach of CYP450 heme centers.

Lipophilicity Modulation

Incorporating a t-butyl group significantly increases


, enhancing membrane permeability but potentially reducing solubility.
  • 
     (Benzene 
    
    
    
    t-Butylbenzene)
    
    
    .
  • Strategy: Use t-butyl to fill hydrophobic pockets in the target receptor, utilizing the "Magic Methyl" effect's larger cousin to boost binding affinity via van der Waals interactions.

References

  • Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Brown, H. C., & Okamoto, Y. (1958).[2] Electrophilic Substituent Constants. Journal of the American Chemical Society, 80(18), 4979–4987. Link

  • Mayr, H., & Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Angewandte Chemie International Edition, 33(9), 938–957. Link

  • Winstein, S., & Grunwald, E. (1948). The Correlation of Solvolysis Rates. Journal of the American Chemical Society, 70(2), 846–854. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

An In-depth Technical Guide to Bis(4-(tert-butyl)phenyl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis(4-(tert-butyl)phenyl)methanol, a sterically hindered aromatic alcohol with significant potential in various fields of chemical research and development. This document will delve into its chemical identity, synthesis, physical and chemical properties, spectroscopic data, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Core Chemical Identifiers and Structure

Bis(4-(tert-butyl)phenyl)methanol is a secondary alcohol characterized by two bulky tert-butylphenyl groups attached to a central carbinol carbon. This substitution pattern imparts unique steric and electronic properties to the molecule, influencing its reactivity and potential applications.

Table 1: Chemical Identifiers for Bis(4-(tert-butyl)phenyl)methanol

IdentifierValueSource
CAS Number 16607-60-6[1]
IUPAC Name bis(4-tert-butylphenyl)methanol[1]
Molecular Formula C₂₁H₂₈O[1]
Molecular Weight 296.4 g/mol [1]
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)O[1]
InChIKey YROADUBOXHBRDA-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The synthesis of Bis(4-(tert-butyl)phenyl)methanol is typically achieved through a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. The causality behind this choice of reaction lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of an appropriate precursor.

A common synthetic route involves the reaction of a Grignard reagent derived from 4-tert-butylbromobenzene with an ester, such as ethyl formate, or an aldehyde, like 4-tert-butylbenzaldehyde. The bulky tert-butyl groups necessitate careful control of reaction conditions to ensure efficient conversion and minimize side reactions.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-tert-butylbromobenzene 4-tert-butylbromobenzene Grignard_reagent 4-tert-butylphenyl- magnesium bromide 4-tert-butylbromobenzene->Grignard_reagent + Mg Magnesium Magnesium Ethyl_formate Ethyl formate or 4-tert-butylbenzaldehyde Alkoxide_intermediate Alkoxide intermediate Grignard_reagent->Alkoxide_intermediate + Ethyl_formate Product Bis(4-(tert-butyl)phenyl)methanol Alkoxide_intermediate->Product Acidic workup

Caption: Synthetic workflow for Bis(4-(tert-butyl)phenyl)methanol via Grignard reaction.

Experimental Protocol: Grignard Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and available starting materials.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 4-tert-butylbromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, yielding the Grignard reagent, 4-tert-butylphenylmagnesium bromide.

  • Addition of Electrophile: The Grignard reagent is cooled in an ice bath, and a solution of ethyl formate (or 4-tert-butylbenzaldehyde) in anhydrous diethyl ether is added dropwise with stirring. The reaction is allowed to proceed at room temperature overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Physical and Chemical Properties

The physical and chemical properties of Bis(4-(tert-butyl)phenyl)methanol are largely dictated by its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, while the bulky and nonpolar tert-butylphenyl groups contribute to its solubility in organic solvents and influence its reactivity.

Table 2: Physical and Chemical Properties of Bis(4-(tert-butyl)phenyl)methanol

PropertyValueSource
Melting Point 125-128 °C
Boiling Point Not determined
Solubility Soluble in common organic solvents such as ethers, and chlorinated solvents.
Appearance White to off-white crystalline powder
XLogP3-AA 6.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of Bis(4-(tert-butyl)phenyl)methanol. The expected spectral features are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear as a set of doublets in the aromatic region (typically δ 7.0-7.5 ppm). The methine proton of the carbinol group will be a singlet around δ 5.8 ppm. The protons of the tert-butyl groups will give a sharp singlet in the upfield region (around δ 1.3 ppm) due to their high symmetry. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the ipso-carbons (to which the tert-butyl and hydroxyl-bearing carbon are attached) appearing at distinct chemical shifts. The carbinol carbon is expected to resonate around δ 75-80 ppm. The quaternary and methyl carbons of the tert-butyl groups will have characteristic signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), will show the molecular ion peak (M⁺) at m/z 296. The fragmentation pattern will likely involve the loss of a water molecule and cleavage of the tert-butyl groups.

Applications in Research and Drug Development

The unique structural features of Bis(4-(tert-butyl)phenyl)methanol make it a valuable building block and ligand in several areas of chemical research.

Organic Synthesis

The sterically demanding nature of the bis(4-tert-butylphenyl)methyl group can be exploited to introduce steric bulk into a molecule, which can influence the stereochemical outcome of a reaction or enhance the stability of a reactive intermediate. The hydroxyl group can be further functionalized to create a variety of derivatives.

Organometallic Chemistry and Catalysis

As a bulky alcohol, Bis(4-(tert-butyl)phenyl)methanol can serve as a precursor to bulky alkoxide ligands. These ligands can be used to stabilize reactive metal centers in organometallic complexes, which may find applications in catalysis. The steric hindrance provided by the ligands can control the coordination number and geometry of the metal center, thereby influencing the catalytic activity and selectivity.

Medicinal Chemistry and Drug Discovery

While direct applications in drug development are not extensively documented, the bis(4-tert-butylphenyl)methyl moiety can be considered a lipophilic group that can be incorporated into drug candidates to modulate their pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability. The steric bulk can also be used to probe the size and shape of receptor binding pockets.

Safety and Handling

Conclusion

Bis(4-(tert-butyl)phenyl)methanol is a sterically encumbered alcohol with a unique set of properties that make it a valuable tool for researchers in organic synthesis, organometallic chemistry, and medicinal chemistry. Its synthesis via the Grignard reaction is a classic and reliable method. The bulky tert-butylphenyl groups play a crucial role in defining its reactivity and potential applications, particularly in the design of ligands for catalysis and as a lipophilic building block in drug discovery. Further exploration of the chemistry of this compound is likely to uncover new and exciting applications.

References

  • PubChem. Bis(4-(tert-butyl)phenyl)methanol. National Center for Biotechnology Information. [Link]

  • Alfa Aesar. Bis(4-tert-butylphenyl)methanol. [Link]

Sources

Technical Guide: Steric Hindrance Parameters of Bis(4-(tert-butyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(4-(tert-butyl)phenyl)methanol (CAS: 35318-63-3) represents a distinct class of "dumbbell-shaped" diaryl carbinols.[1][2] Unlike ortho-substituted analogs where steric hindrance is proximal and blocks the reaction center, this molecule exerts distal steric influence .[1][2] The para-tert-butyl groups act as remote volume expanders, significantly altering the buried volume (


), lipophilicity, and crystal packing without imposing severe torsional strain on the central hydroxyl group.[1][2]

This guide details the methodology for quantifying these steric parameters, transitioning from classical Taft indices to modern computational buried volume maps.[2]

Part 1: Molecular Architecture & Steric Landscape[1]

To understand the steric parameters, we must first define the spatial zones of the molecule.[2][3] The molecule consists of a central


 hybridized carbinol carbon flanked by two phenyl rings.[2]
The "Butterfly" Conformation

In solution, the two phenyl rings typically adopt a twisted "propeller" or "butterfly" conformation to minimize gauche interactions with the central hydrogen and hydroxyl group.[2]

  • Proximal Zone: The ortho-hydrogens of the phenyl rings provide the immediate steric environment for the alcohol.[2]

  • Distal Zone: The tert-butyl groups extend the molecular length and volume at the para-positions, creating a "deep pocket" effect if the alcohol is used as a ligand backbone.[2]

Visualization of Steric Hierarchy

The following diagram illustrates the flow of steric influence from the core to the periphery.[2]

StericHierarchy Core Reaction Center (CH-OH) Proximal Proximal Sterics (Phenyl Ortho-H) Core->Proximal Immediate Environment Scaffold Rigid Scaffold (Diphenylmethane) Proximal->Scaffold Distal Distal Steric Wall (4-tert-Butyl Groups) Scaffold->Distal Extension (Vector) Effect Global Properties (%Vbur, Solubility, Crystallinity) Scaffold->Effect Modulates Distal->Effect Defines

Figure 1: Steric influence hierarchy.[1][2] Note that the tert-butyl groups (Green) exert influence on global properties rather than directly blocking the Red reaction center.

Part 2: Quantifying Steric Parameters

Precise values for this specific molecule are often derived from its constituent parts.[1][2] Below are the synthesized parameters based on physical organic principles.

Classical Steric Constants (Taft & Charton)

The steric bulk of the 4-(tert-butyl)phenyl group can be estimated using Taft (


) and Charton (

) parameters.[1] These measure the rate of hydrolysis of esters containing this group compared to a methyl standard.[2]
ParameterSymbolValue (Approx.)Significance
Taft Steric Constant

-2.8 to -3.1 Significant retardation of reaction rates compared to Methyl (

) or Phenyl (

).[1][2] The t-Bu group adds bulk, but less than an ortho substituent would.[1][2][3]
Charton Value

~1.85 Correlates to the Van der Waals radius.[2] Indicates the group is effectively "wider" than a standard phenyl ring due to the distal wobble.[2]
A-Value

> 5.0 kcal/mol The t-butyl group locks the phenyl ring orientation if placed on a cyclohexane chair, but here it acts to anchor the phenyl rotation.[1][2]
Buried Volume ( )

In modern catalysis (e.g., if this alcohol is converted to a phosphinite ligand),


 is the gold standard.[1][2] It represents the percentage of a sphere (typically 

Å) around a metal center occupied by the ligand.[2]
  • Standard Phenyl (PPh3): ~30%[1]

  • Bis(4-t-Bu-phenyl): 34% - 38% [1][2]

  • Interpretation: The para-substitution does not drastically increase the volume inside the 3.5 Å sphere (which captures the proximal area).[2] However, if the radius is expanded to 5.0 Å (Distal Scan), the

    
     spikes significantly compared to unsubstituted analogs.
    

Part 3: Experimental Determination Protocols

To validate these parameters in your specific application, use the following self-validating protocols.

Protocol A: Kinetic Solvolysis (Measuring )

This experiment measures the steric retardation of carbocation formation.[2]

Principle: The tert-butyl group is electron-donating (+I/Hyperconjugation), which should accelerate


 solvolysis.[1][2] Any observed deceleration compared to calculated electronic predictions is attributed to steric hindrance (solvation shell disruption).[1][2]
  • Derivatization: Convert Bis(4-(tert-butyl)phenyl)methanol to its chloride or tosylate derivative.

  • Solvent System: Prepare 80% Acetone / 20% Water (v/v).

  • Execution:

    • Dissolve substrate (0.01 M) in solvent at 25°C.[1][2]

    • Monitor conductivity (formation of HCl/HOTs) or titrate aliquots with NaOH.[1][2]

  • Calculation:

    
    [1][2]
    
    • Where

      
       is the rate of the unsubstituted diphenylmethyl chloride.[2]
      
    • Isolate

      
       by correcting for the electronic Hammett parameter (
      
      
      
      for t-Bu).[1][2]
Protocol B: Variable Temperature (VT) NMR (Rotational Barriers)

Determine the energy barrier for the rotation of the phenyl rings, which correlates to the steric clash of the ortho-hydrogens.

  • Sample: 10 mg alcohol in CD₂Cl₂ or Toluene-

    
    .
    
  • Acquisition:

    • Run standard ¹H NMR at 298 K.[1][2]

    • Cool in 10 K increments to 180 K.[1][2]

  • Observation: Look for decoalescence of the ortho-proton signals.

  • Analysis: Use the Eyring equation to calculate

    
     of rotation.[2] The bulky para-groups increase the moment of inertia, potentially altering the entropic component (
    
    
    
    ) of the barrier.[2]

Part 4: Computational Workflow (DFT & Steric Mapping)

For predictive modeling, we utilize Density Functional Theory (DFT) coupled with steric mapping tools (e.g., SambVca or Morfeus).[1][2]

The Workflow

The following Graphviz diagram outlines the computational pipeline to derive


 and Steric Maps.

ComputationalWorkflow Step1 Geometry Opt (B3LYP-D3/def2-SVP) Step2 Frequency Check (No imaginary freq) Step1->Step2 Step3 Dummy Atom Placement (At Metal/OH vector) Step2->Step3 Step4 Steric Map Calculation (SambVca 2.1) Step3->Step4 Step5 Output %Vbur & Quad Maps Step4->Step5

Figure 2: Computational pipeline for extracting steric parameters.

Parameter Settings for SambVca

When running the steric map calculation (Step 4), use these standard settings for diarylmethanols:

  • Sphere Radius (

    
    ):  3.5 Å (Standard) and 5.0 Å (To capture t-butyl distal effects).[1][2]
    
  • Mesh Size: 0.10 Å.

  • Bond Radii: Bondi scales (1.17).[1][2][4]

  • Center: The Oxygen atom (or dummy metal if modeling a ligand).[1][2]

Part 5: Implications in Drug Discovery & Synthesis[2]

Metabolic Blocking (The "Para-Block")

In medicinal chemistry, the primary utility of the 4-tert-butyl group is not just bulk, but metabolic stability .[1]

  • Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich phenyl rings at the para position.[1][2]

  • Effect: The tert-butyl group sterically occludes this "hotspot," forcing metabolism to slower routes (e.g., benzylic oxidation of the t-butyl methyls, which is difficult).[1]

  • Lipophilicity: The two t-butyl groups add approximately +2.5 to the LogP, significantly increasing membrane permeability but potentially lowering aqueous solubility.[2]

Synthetic Selectivity

When using Bis(4-(tert-butyl)phenyl)methanol as a precursor for chiral auxiliaries:

  • Crystallinity: The high symmetry and "interlocking" shape of the t-butyl groups often lead to highly crystalline derivatives, facilitating purification without chromatography (a key process advantage).[1][2]

  • Solubility: Unlike the unsubstituted diphenylmethanol, this derivative is highly soluble in non-polar solvents (Hexanes, Toluene), allowing reactions to be run in highly lipophilic media.[1][2]

References

  • Taft, R. W. (1956).[1][2] Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.).[1][2] Wiley.[1][2] [1]

  • Charton, M. (1975).[1][2] Steric effects.[1][2][5][6][7][8][9][10] I. Ester hydrolysis and the steric parameter. Journal of the American Chemical Society, 97(6), 1552–1556.[1][2] [Link]

  • Clavier, H., & Nolan, S. P. (2010).[1][2] Percent Buried Volume (%Vbur): A Simple and Versatile Steric Parameter for N-Heterocyclic Carbene Ligands. Chemical Communications, 46, 841-861.[1][2] (Methodology applicable to bulky diaryl ligands).[1][2] [Link]

  • Sigman, M. S., & Miller, J. J. (2009).[1][2][6] Examination of the Role of Taft-Type Steric Parameters in Asymmetric Catalysis. The Journal of Organic Chemistry, 74(20), 7633–7643.[1][2][6] [Link]

  • Falivene, L., et al. (2019).[1][2] SambVca 2.1: A Web Tool for Analyzing the Steric Maps of Coordination Environments. Journal of Chemical Information and Modeling. [Link][1]

Sources

Methodological & Application

Application Note: Protocol for the Oxidation of Bis(4-(tert-butyl)phenyl)methanol to Bis(4-(tert-butyl)phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The oxidation of secondary diaryl methanols (benzhydrol derivatives) to their corresponding diaryl ketones (benzophenones) is a fundamental transformation in medicinal chemistry and materials science. The specific substrate, Bis(4-(tert-butyl)phenyl)methanol (MW: 296.45 g/mol )[1], presents unique physicochemical challenges. The presence of bulky tert-butyl groups at the para positions significantly increases the molecule's lipophilicity (LogP) and introduces steric shielding around the central carbinol carbon[1].

Historically, the oxidation of benzhydrol derivatives relied on heavy-metal oxidants such as chromium trioxide (CrO₃) or potassium permanganate[2]. While effective, these reagents generate toxic, environmentally hazardous waste and often suffer from poor atom economy. For modern drug development and process scale-up, highly efficient, mild, and sustainable methodologies are required.

This application note details two field-proven protocols for synthesizing Bis(4-(tert-butyl)phenyl)methanone (MW: 294.44 g/mol ):

  • Discovery-Scale Homogeneous Oxidation: Utilizing Dess-Martin Periodinane (DMP) for rapid, mild, and high-yielding benchtop synthesis.

  • Process-Scale Biphasic Oxidation: A Phase-Transfer Catalyzed (PTC) green-chemistry approach utilizing sodium hypochlorite (NaOCl) and a quaternary ammonium salt[3][4].

Mechanistic Insights & Causality

The Dess-Martin Periodinane (DMP) Pathway

DMP is a hypervalent iodine(V) reagent. The oxidation proceeds via ligand exchange, where the secondary alcohol displaces an acetate ligand on the iodine center. Despite the steric bulk of the tert-butyl groups, the highly electrophilic nature of the iodine(V) core facilitates rapid complexation. The subsequent rate-determining step is the fragmentation of the intermediate via a cyclic transition state, yielding the ketone and an iodine(III) byproduct. This method is strictly anhydrous and prevents over-oxidation.

The Phase-Transfer Catalyzed (PTC) Pathway

For scale-up, a biphasic system using aqueous bleach (NaOCl) and an organic solvent (Ethyl Acetate) is highly preferred due to its low environmental impact[3]. Because the lipophilic substrate is entirely insoluble in water, a phase-transfer catalyst—specifically tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄)—is employed[4]. The quaternary ammonium cation (


) forms a lipophilic ion pair with the hypochlorite anion (

), transporting the active oxidant across the phase boundary into the organic layer where the oxidation occurs.

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase (EtOAc) NaOCl NaOCl (Bleach) Q_OCl_aq [Q]+[OCl]- (Ion Pair) NaOCl->Q_OCl_aq + [Q]+[HSO4]- Q_OCl_org [Q]+ [OCl]- (Active Oxidant) Q_OCl_aq->Q_OCl_org Phase Transfer Alcohol Bis(4-(t-butyl)phenyl)methanol (Substrate) Ketone Bis(4-(t-butyl)phenyl)methanone (Product) Alcohol->Ketone -H2O, -[Q]Cl Q_OCl_org->Ketone Oxidation

Biphasic Phase Transfer Catalysis (PTC) mechanism for the oxidation of lipophilic benzhydrols.

Quantitative Data & Reaction Parameters

Table 1: Comparative Analysis of Oxidation Methodologies

ParameterProtocol A: DMP OxidationProtocol B: PTC/NaOCl Oxidation
Primary Use Case Milligram to gram-scale discoveryMulti-gram to kilogram process scale
Reaction Time 1 - 2 hours2 - 4 hours
Temperature 0 °C to Room Temperature0 °C to 10 °C (Exothermic control)
Environmental Impact Moderate (generates iodine waste)Low (generates NaCl and water)[3]
Cost Efficiency High reagent costExtremely low reagent cost

Table 2: Stoichiometry for 10 mmol Scale (Protocol B)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Bis(4-(tert-butyl)phenyl)methanol296.451.02.96 gSubstrate[1]
NaOCl (10% w/v aqueous)74.441.5~11.2 mLPrimary Oxidant[4]
Bu₄NHSO₄339.540.05170 mgPhase Transfer Catalyst[4]
Ethyl Acetate (EtOAc)88.11N/A30 mLOrganic Solvent

Experimental Protocols

Protocol A: Discovery-Scale DMP Oxidation

Self-Validating Rationale: This protocol utilizes a reductive quench to safely neutralize hypervalent iodine species before isolation.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

  • Dissolution: Add Bis(4-(tert-butyl)phenyl)methanol (2.96 g, 10 mmol) and anhydrous Dichloromethane (DCM, 50 mL). Stir until complete dissolution is achieved.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidation: Add Dess-Martin Periodinane (5.09 g, 12 mmol, 1.2 equiv) portion-wise over 5 minutes. Note: Portion-wise addition prevents rapid temperature spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching (Critical Step): Pour the reaction mixture into an Erlenmeyer flask containing 50 mL of a 1:1 (v/v) mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Causality: The thiosulfate reduces unreacted iodine(V) to water-soluble iodine(I), while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

Protocol B: Scalable PTC-NaOCl Oxidation

Self-Validating Rationale: Biphasic reactions are mass-transfer limited. Vigorous stirring is mandatory to maximize interfacial surface area.

  • Biphasic Setup: In a 250 mL round-bottom flask, dissolve Bis(4-(tert-butyl)phenyl)methanol (2.96 g, 10 mmol) in Ethyl Acetate (30 mL).

  • Catalyst Addition: Add tetrabutylammonium hydrogen sulfate (170 mg, 0.05 equiv) dissolved in distilled water (10 mL)[4].

  • Thermal Control: Cool the biphasic mixture to 0 °C in an ice bath.

  • Oxidant Addition: Equip the flask with an addition funnel. Add commercial bleach (NaOCl, 10-12% active Cl, 11.2 mL, ~1.5 equiv) dropwise over 15 minutes to control the exothermic oxidation.

  • Propagation: Stir the mixture vigorously (>600 rpm) at 0–10 °C for 2 to 4 hours.

  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) eluent system. Causality: The product, Bis(4-(tert-butyl)phenyl)methanone, lacks the hydrogen-bond donating hydroxyl group, resulting in a significantly higher retention factor (

    
    ) on normal-phase silica gel compared to the starting alcohol[5].
    
  • Workup: Once TLC indicates complete consumption of the starting material, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with EtOAc (1 x 15 mL). Wash the combined organic layers with distilled water (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the highly pure target ketone.

Workflow Step1 1. Substrate Dissolution Dissolve in EtOAc / H2O Step2 2. Catalyst Addition Add Bu4NHSO4 (PTC) Step1->Step2 Step3 3. Thermal Control Cool biphasic mixture to 0 °C Step2->Step3 Step4 4. Oxidant Addition Dropwise addition of NaOCl Step3->Step4 Step5 5. Biphasic Reaction Vigorous stirring (600+ rpm) Step4->Step5 Step6 6. Reaction Monitoring TLC Analysis (Hexanes/EtOAc) Step5->Step6 Step7 7. Workup & Isolation Phase separation & extraction Step6->Step7

Step-by-step experimental workflow for the PTC-mediated oxidation of secondary alcohols.

References

  • PubChem - Bis(4-(tert-butyl)phenyl)methanol | C21H28O | CID 357627. National Institutes of Health (NIH). Available at:[Link]

  • International Journal of Research in Advent Technology - Environmentally Friendly Phase Transfer Catalytic Oxidation of Benzhydrol to Benzophenone using Hydrogen Peroxide. Available at: [Link]

  • YouTube (Educational Laboratory Demonstrations) - Oxidation of Benzhydrol (Phase Transfer Catalysis with Bleach). Available at: [Link]

  • DigitalCommons@SHU - Oxidation of Benzhydrol to Benzophenone through the Optimization of Various Parameters in Microwave Irradiation. Available at:[Link]

  • WPMU CDN - Experiment 3 – Oxidation of Benzhydrol (TLC Monitoring Protocols). Available at:[Link]

Sources

Using Bis(4-(tert-butyl)phenyl)methanol as a bulky hydrophobic ligand precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bis(4-(tert-butyl)phenyl)methanol as a Precursor for Extremely Bulky Hydrophobic Ligands

Executive Summary

In advanced organometallic catalysis, the stabilization of highly reactive, low-coordinate metal centers relies heavily on the steric and electronic tuning of ancillary ligands. Bis(4-(tert-butyl)phenyl)methanol (also known as 4,4'-di-tert-butylbenzhydrol) has emerged as a critical hydrophobic building block for synthesizing next-generation, extremely bulky N-heterocyclic carbenes (NHCs), most notably the IPr** ligand[1][2]. This application note details the rationale, physicochemical data, and self-validating synthetic protocols for utilizing this precursor to construct sterically saturated hydrophobic pockets in transition metal catalysts.

Mechanistic Rationale: The Power of "Flexible Steric Bulk"

The evolution of NHC ligands from IPr to IPr* and ultimately to IPr** demonstrates a strategic increase in steric shielding[1]. By formally replacing the phenyl groups of the IPr* benzhydryl substituents with 4-tert-butylphenyl groups, researchers have engineered a ligand with unprecedented protective capabilities[2].

The integration of the bis(4-(tert-butyl)phenyl)methyl moiety provides three distinct mechanistic advantages:

  • Extreme Steric Shielding (Buried Volume): The eight tert-butyl groups per IPr** ligand create a massive, umbrella-like hydrocarbon canopy that wraps around the coordinated metal center, shielding it and its secondary reactive ligands from unwanted side reactions (e.g., dimerization or nucleophilic attack)[2][3].

  • Enhanced Hydrophobicity and Solubility: Highly substituted aromatic ligands often suffer from intractable insolubility. The lipophilic tert-butyl groups dramatically increase the solubility of the resulting metal complexes in non-polar organic solvents, facilitating homogeneous catalysis[1].

  • Spectroscopic Simplification: Despite its massive size, the ligand maintains

    
     symmetry on the NMR timescale. The tert-butyl groups yield intense, highly diagnostic 9H singlets, which drastically simplifies the 1H-NMR spectra and aids in the rapid structural validation of complex catalytic mixtures[2][3].
    

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Precursor [3][4]

Property Value Analytical Significance
Chemical Formula C21H28O Confirms extensive hydrocarbon framework.
Molecular Weight 296.45 g/mol High mass contributes to final ligand bulk.
Melting Point 110–111 °C Sharp melting point indicates high purity post-recrystallization.
1H NMR (CDCl3) δ 5.81 (s, 1H, CHOH) Diagnostic methine proton; shifts upon alkylation[3].

| LogP (Computed) | 6.1 | Indicates extreme hydrophobicity[4]. |

Table 2: Evolution of NHC Steric Demand (Buried Volume,


) [1][2]
| NHC Ligand | 

| Structural Feature | | :--- | :--- | :--- | | IPr | ~44.5% | Standard isopropyl flanking groups. | | IPr* | ~50.4% | Benzhydryl flanking groups. | | IPr** | > 50.4% | Di-tert-butylbenzhydryl flanking groups (Maximum shielding). |

Synthetic Workflow and Steric Visualizations

SyntheticWorkflow Step1 1-Bromo-4-tert-butylbenzene + Mg Turnings Step2 Bis(4-(tert-butyl)phenyl)methanol (Bulky Precursor) Step1->Step2 1. THF, Reflux 2. Ethyl Formate Step3 2,6-Bis[bis(4-tert-butylphenyl)methyl] -4-methylaniline Step2->Step3 p-Toluidine, ZnCl2/HCl Solvent-free melt (160 °C) Step4 IPr** Imidazolium Salt (Extremely Bulky NHC) Step3->Step4 Glyoxal, Paraformaldehyde Acidic Condensation

Synthetic workflow for the preparation of IPr** using the bulky benzhydrol precursor.

StericShielding Metal Metal Center Ligand2 Reactive Ligand Metal->Ligand2 Coordination NHC NHC Core (Imidazol-2-ylidene) NHC->Metal Strong σ-donation Bulky1 Di-tert-butylbenzhydryl Shield NHC->Bulky1 Bulky2 Di-tert-butylbenzhydryl Shield NHC->Bulky2 Bulky3 Di-tert-butylbenzhydryl Shield NHC->Bulky3 Bulky4 Di-tert-butylbenzhydryl Shield NHC->Bulky4 Bulky1->Ligand2 Steric Protection Bulky2->Ligand2 Bulky3->Ligand2 Bulky4->Ligand2

Steric shielding concept: The metal and reactive ligand are protected by the bulky groups.

Experimental Protocols

Protocol 1: Synthesis of Bis(4-(tert-butyl)phenyl)methanol[3]

Causality Check: Ethyl formate is explicitly chosen over other formyl sources because it acts as a double electrophile. The first Grignard addition yields a transient aldehyde, which undergoes immediate nucleophilic attack by a second equivalent of the Grignard reagent, seamlessly inserting the central methine carbon to bridge the two bulky aryl rings[3].

  • Grignard Formation: Suspend magnesium turnings (7.50 g, 0.309 mol) in anhydrous THF (150 mL) under an inert atmosphere. Dropwise, add a solution of 1-bromo-4-tert-butylbenzene (50.0 g, 0.235 mol) in THF. Reflux the mixture for 2 hours to ensure complete insertion.

  • Electrophilic Addition: Cool the reaction mixture to room temperature. Dropwise, add a solution of ethyl formate (7.82 g, 0.106 mol) in THF (12.5 mL). Heat the mixture for an additional 30 minutes.

  • Controlled Quench: Cool the mixture to room temperature and quench carefully with aqueous NH₄Cl (250 mL).

    • Self-Validation/Causality: Quenching with a weak acid like NH₄Cl is critical. Using a strong mineral acid would risk protonating the newly formed benzhydrol, leading to premature dehydration into a highly stable carbocation or symmetrical ether.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (3 × 100 mL). Dry the combined organic layers over MgSO₄, concentrate in vacuo, and recrystallize the crude product from pentane to yield an off-white solid (Yield: ~76%)[3].

    • Analytical Check: Confirm success via 1H NMR (CDCl3); look for the distinct methine (CHOH) singlet at δ 5.81 ppm and the massive tert-butyl singlet at δ 1.35 ppm[3][5].

Protocol 2: Synthesis of 2,6-Bis[bis(4-tert-butylphenyl)methyl]-4-methylaniline[3]

Causality Check: This Friedel-Crafts-type dialkylation is performed as a solvent-free melt at 160 °C . The extreme steric hindrance of the incoming bis(4-tert-butylphenyl)methyl carbocation makes the reaction thermodynamically and kinetically unfavorable in dilute solvent conditions. The high thermal energy and neat concentration force the dialkylation of p-toluidine to completion[3].

  • Melt Preparation: Combine bis(4-tert-butylphenyl)methanol (3.0 g, 10 mmol) and p-toluidine (0.54 g, 5.1 mmol) in a reaction vessel and heat to 160 °C until a homogeneous melt is formed.

  • Catalyst Injection: Add a highly concentrated acidic catalyst solution consisting of anhydrous ZnCl₂ (0.35 g, 2.5 mmol) dissolved in 36% aqueous HCl (0.42 mL, 5.1 mmol).

  • Reaction & Workup: Maintain the melt under vigorous stirring. The acidic environment generates the bulky carbocation in situ, which attacks the ortho-positions of the p-toluidine. After completion, cool the mixture, neutralize, and purify via recrystallization or column chromatography.

    • Self-Validation: The success of this step is marked by the disappearance of the benzhydrol OH stretch in IR spectroscopy and the downfield shift of the methine proton in NMR due to its new benzylic environment between three aryl rings[3].

Protocol 3: Assembly of the IPr** Imidazolium Salt[3][6]

The resulting bulky aniline is subjected to a multicomponent condensation with aqueous glyoxal and paraformaldehyde in the presence of an acid to close the imidazolium ring. Due to the extreme steric bulk, standard conditions often yield mixtures; thus, utilizing MgSO₄ as a water-abstracting agent in a biphasic or carefully optimized solvent system (e.g., MTBE/ethanol) is required to drive the equilibrium toward the final IPr** imidazolium chloride salt[6].

References

  • National Center for Biotechnology Information. "Bis(4-(tert-butyl)phenyl)methanol | C21H28O | CID 357627 - PubChem." PubChem, [Link].

  • Bauer, H., et al. "Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand." Arkivoc, vol. 2012, no. 3, 2012, pp. 226-242. ARKAT-USA, Inc., [Link].

  • Karki, R., et al. "Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer." Molecules (MDPI), vol. 25, no. 15, 2020, p. 3488. [Link].

Sources

Etherification techniques for sterically hindered Bis(4-(tert-butyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Etherification of Sterically Hindered Diaryl Methanols

Abstract

The etherification of sterically hindered secondary alcohols, such as Bis(4-(tert-butyl)phenyl)methanol, presents a significant challenge in synthetic organic chemistry. The bulky nature of the substituents surrounding the hydroxyl group impedes traditional nucleophilic substitution pathways and often favors undesirable elimination side reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on effective strategies to overcome these steric barriers. We will explore the mechanistic rationale behind the limitations of classical methods and present detailed, field-proven protocols for more successful approaches, including acid-catalyzed dehydration and the Mitsunobu reaction. This guide is designed to provide both the theoretical understanding and the practical steps necessary to synthesize hindered ethers, which are valuable motifs in medicinal chemistry and materials science.

The Synthetic Challenge: Steric Hindrance in Bis(4-(tert-butyl)phenyl)methanol

Bis(4-(tert-butyl)phenyl)methanol is a benzhydrol-type secondary alcohol. Its reactivity is dominated by the two bulky tert-butylphenyl groups flanking the carbinol center. This steric congestion creates a formidable barrier to the backside attack required for a standard bimolecular nucleophilic substitution (SN2) reaction, rendering many conventional etherification methods ineffective.

Caption: The molecular structure highlights the steric bulk around the hydroxyl group.

The primary goal of this guide is to navigate these challenges by selecting reactions that either circumvent the need for an SN2 pathway or utilize reagents capable of operating under such demanding conditions.

Evaluating Classical Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, involving the SN2 reaction of an alkoxide with an alkyl halide.[1] When applied to a sterically hindered alcohol, two synthetic routes are possible, neither of which is ideal.

  • Route A: Formation of the bulky alkoxide from Bis(4-(tert-butyl)phenyl)methanol followed by reaction with an alkyl halide. The resulting alkoxide is a strong, sterically hindered base. When it reacts with a primary or secondary alkyl halide, it preferentially acts as a base, leading to E2 elimination of the alkyl halide rather than the desired SN2 substitution.[2][3]

  • Route B: Reaction of a simple alkoxide (e.g., sodium ethoxide) with the corresponding halide, Bis(4-(tert-butyl)phenyl)methyl chloride. This route is also problematic as the bulky substrate hinders the backside attack by the nucleophile, again favoring an elimination reaction.

Williamson_Limitation Williamson Ether Synthesis: Competing Pathways cluster_0 Route A: Bulky Alkoxide Start_A Bulky Alcohol + Base → Bulky Alkoxide React_A + R-CH2-X Start_A->React_A SN2_A SN2 (Desired) React_A->SN2_A Slow E2_A E2 (Favored) React_A->E2_A Fast Product_A Hindered Ether SN2_A->Product_A SideProduct_A Alkene E2_A->SideProduct_A

Caption: The Williamson synthesis is often thwarted by a competing E2 elimination pathway.

Due to these limitations, the Williamson ether synthesis is generally not recommended for producing highly congested ethers of this type, with expected yields often being very low or negligible.[3]

Recommended Technique 1: Acid-Catalyzed Etherification

A more effective strategy for benzhydrol-type alcohols involves leveraging their ability to form stabilized carbocation intermediates. The presence of two phenyl rings, further enriched by electron-donating tert-butyl groups, provides significant resonance and inductive stabilization for a carbocation at the benzylic position.[4]

This allows for an SN1-type mechanism where the alcohol is first protonated by a strong acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid), followed by the loss of water to form the key carbocation intermediate. This electrophilic intermediate is then readily trapped by another alcohol molecule (which can be a second molecule of the starting material to form a symmetrical ether, or a different, less hindered alcohol used as a solvent or co-reagent).

Acid_Catalyzed_Mechanism Mechanism of Acid-Catalyzed Etherification A 1. Protonation (Ar)2CH-OH + H+ B 2. Loss of Water (Ar)2CH-OH2+ A->B Fast C Stabilized Carbocation (Ar)2CH+ B->C Rate-Limiting D 3. Nucleophilic Attack + R'-OH C->D Fast E Protonated Ether (Ar)2CH-O(H)R' D->E F 4. Deprotonation - H+ E->F G Final Ether Product (Ar)2CH-OR' F->G

Caption: The SN1 pathway for acid-catalyzed etherification of benzhydrols.

This method is particularly effective for synthesizing symmetrical ethers or for reacting the hindered alcohol with a large excess of a simple primary alcohol.[5][6]

Protocol 3.1: Synthesis of Symmetrical Bis(bis(4-(tert-butyl)phenyl)methyl) ether

Objective: To synthesize the symmetrical ether via acid-catalyzed self-condensation.

Materials:

  • Bis(4-(tert-butyl)phenyl)methanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add Bis(4-(tert-butyl)phenyl)methanol (10.0 g, 32.2 mmol) and toluene (100 mL).

  • Stir the mixture until the alcohol is fully dissolved.

  • Add p-toluenesulfonic acid monohydrate (0.31 g, 1.61 mmol, 0.05 eq.).

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 9:1 Hexanes:Ethyl Acetate. The product ether will have a higher Rf value than the starting alcohol.

  • Continue refluxing until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification & Validation:

  • The crude product will be a white to off-white solid.

  • Purify the crude material by column chromatography on silica gel, using a gradient of hexanes to 95:5 hexanes:ethyl acetate to isolate the pure ether.

  • Confirm product identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show the disappearance of the hydroxyl proton and a characteristic singlet for the two equivalent benzylic protons.

Recommended Technique 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for converting primary and secondary alcohols into a variety of functional groups, including ethers, typically with inversion of stereochemistry.[7][8] For an achiral substrate like Bis(4-(tert-butyl)phenyl)methanol, the inversion aspect is irrelevant, but the reaction's ability to function under mild, neutral conditions makes it highly attractive for sterically demanding substrates.

The reaction mechanism involves the in situ activation of the hydroxyl group by forming an alkoxyphosphonium salt, which is an excellent leaving group.[9] This intermediate is then displaced via an SN2 reaction by a nucleophile, which in this case would be another alcohol.

Key Reagents:

  • Phosphine: Typically triphenylphosphine (PPh₃).

  • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).

  • Nucleophile: The alcohol to be coupled (e.g., ethanol, benzyl alcohol).

A significant advantage of the Mitsunobu reaction is that it avoids the formation of strongly basic intermediates, thereby suppressing the elimination side reactions that plague the Williamson synthesis. However, a major challenge is the removal of byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.

Mitsunobu_Workflow Mitsunobu Reaction Experimental Workflow Start Combine Hindered Alcohol, Nucleophilic Alcohol, & PPh3 in anhydrous THF Cool Cool to 0 °C Start->Cool Add_DEAD Slowly add DEAD/DIAD (exothermic) Cool->Add_DEAD Warm Warm to RT Stir until completion (TLC) Add_DEAD->Warm Workup Quench & Concentrate Warm->Workup Purify Column Chromatography (Separate product from TPPO and hydrazine byproduct) Workup->Purify Product Pure Hindered Ether Purify->Product

Caption: A generalized workflow for performing a Mitsunobu etherification.

Protocol 4.1: Synthesis of Benzyl bis(4-(tert-butyl)phenyl)methyl ether

Objective: To synthesize an unsymmetrical ether using the Mitsunobu reaction.

Materials:

  • Bis(4-(tert-butyl)phenyl)methanol

  • Benzyl alcohol (ensure anhydrous)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD), typically as a 40% solution in toluene

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Dichloromethane for chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Nitrogen or Argon gas inlet

  • Syringes

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • To an oven-dried 250 mL flask under an inert atmosphere (N₂ or Ar), add Bis(4-(tert-butyl)phenyl)methanol (5.0 g, 16.1 mmol), benzyl alcohol (1.92 g, 17.7 mmol, 1.1 eq.), and triphenylphosphine (4.65 g, 17.7 mmol, 1.1 eq.).

  • Add anhydrous THF (80 mL) via syringe and stir until all solids are dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly, add DEAD (40% solution in toluene, 7.7 mL, 17.7 mmol, 1.1 eq.) dropwise via syringe over 20-30 minutes. The solution may turn from colorless to a yellow/orange color. An exothermic reaction is expected.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours. Monitor the reaction by TLC (4:1 Hexanes:DCM) until the starting alcohol is consumed.

  • Concentrate the reaction mixture to dryness on a rotary evaporator.

Purification & Validation:

  • The crude product will be a thick oil or semi-solid containing the desired ether, triphenylphosphine oxide (TPPO), and the DEAD-hydrazine byproduct.

  • Purification is best achieved by flash column chromatography on silica gel. A common strategy is to elute with a low-polarity solvent system (e.g., hexanes/dichloromethane) to first elute the desired ether, which is less polar than the byproducts.

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and MS analysis.

Comparative Analysis of Etherification Techniques

MethodPrimary MechanismAdvantagesDisadvantagesBest Suited For
Williamson Synthesis SN2Simple reagents; well-established.Prone to E2 elimination with hindered substrates; very low yields.[1][2]Not recommended for this substrate.
Acid-Catalyzed SN1Utilizes carbocation stability; good for symmetrical ethers; simple catalyst.Requires elevated temperatures; risk of elimination/polymerization; not ideal for acid-sensitive substrates.[5]Symmetrical ethers; reaction with simple primary alcohols in excess.
Mitsunobu Reaction SN2 (on activated OH)Mild, neutral conditions; high functional group tolerance; suppresses elimination.[9]Stoichiometric, difficult-to-remove byproducts (TPPO); moisture sensitive; expensive reagents.Synthesis of well-defined unsymmetrical ethers with valuable, non-trivial alcohols.
Reductive Etherification Reductive Amination AnalogueMetal-free options exist; good for hindered substrates; broad scope.[10]Requires a carbonyl partner and a stoichiometric reductant.Coupling the hindered alcohol with aldehydes or ketones.
Electrochemical Methods Carbocation GenerationExtremely mild conditions; avoids stoichiometric reagents/catalysts.[11]Requires specialized equipment; may have limited substrate scope.Advanced applications where traditional methods fail.

Conclusion

The successful etherification of the sterically hindered Bis(4-(tert-butyl)phenyl)methanol requires moving beyond classical SN2 strategies like the Williamson ether synthesis. The most reliable and practical approaches are those that accommodate the steric bulk around the reactive center. Acid-catalyzed etherification is a robust and cost-effective method for producing symmetrical ethers or for reactions with simple, abundant alcohols by proceeding through a stabilized carbocation intermediate. For the synthesis of more complex, unsymmetrical ethers where minimizing side reactions is critical, the Mitsunobu reaction offers a powerful, albeit more complex, alternative. The choice between these methods should be guided by the specific target molecule, the sensitivity of other functional groups present, and considerations of cost and downstream purification.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Yale University. (n.d.). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. EliScholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PMC. (2025, December 26). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2025, August 7). Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. Retrieved from [Link]

  • Pratt, E. F., & Draper, J. D. (1950). Reaction Rates by Distillation. I. The Etherification of Phenylcarbinols and the Transetherification of their Ethers. Journal of the American Chemical Society, 72(6), 2601–2604. Retrieved from [Link]

  • PubMed. (2025, January 10). eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Retrieved from [Link]

  • Pratt, E. F., & Erickson, P. W. (1956). Reaction Rates by Distillation. VI. The Etherification of Benzyl and Related Alcohols. Journal of the American Chemical Society, 78(1), 76–79. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2024, December 17). eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dehydration of Alcohols to Make Ethers. Retrieved from [Link]

Sources

Application Note: Bis(4-(tert-butyl)phenyl)methanol in the Synthesis of Supramolecular Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in supramolecular chemistry and mechanically interlocked molecules (MIMs).

Executive Summary

In the rational design of mechanically interlocked molecules (MIMs)—such as rotaxanes, catenanes, and advanced supramolecular polymers—the choice of the end-capping group is as critical as the molecular recognition motif itself[1]. Bis(4-(tert-butyl)phenyl)methanol (CID: 357627)[2] has emerged as a gold-standard precursor for synthesizing these bulky stoppers. The immense steric volume provided by the two tert-butylphenyl groups creates an insurmountable kinetic barrier, permanently trapping macrocycles such as bisparaphenylene-34-crown-10 (BPP34C10) or cyclodextrins onto the linear polymer axis[3]. This application note details the mechanistic rationale, quantitative steric data, and field-proven protocols for utilizing this precursor in the template-directed synthesis of supramolecular polymers.

Mechanistic Rationale: The Role of Steric Bulk in Kinetic Trapping

The synthesis of a[2]rotaxane or a main-chain supramolecular polymer relies on a two-step process: thermodynamic self-assembly (threading) followed by kinetic trapping (end-capping)[4].

Causality in Experimental Design: The secondary benzylic alcohol of bis(4-(tert-butyl)phenyl)methanol is not directly reactive enough for efficient end-capping under mild conditions. Therefore, it must be chemically activated. By converting the hydroxyl group into a halide or tosylate, we create a highly electrophilic center[5]. This intermediate can be further converted into an azide for Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). CuAAC is the preferred end-capping methodology because it proceeds rapidly at room temperature, preserving the delicate, non-covalent thermodynamic equilibrium of the pseudorotaxane intermediate prior to covalent trapping[1][4].

SupramolecularAssembly Thread Linear Thread (Guest Molecule) Pseudo Pseudorotaxane (Threaded Complex) Thread->Pseudo Self-Assembly (Thermodynamic) Macrocycle Macrocycle (Host Ring) Macrocycle->Pseudo Non-Covalent Interactions Polymer Supramolecular Polymer ([2]Rotaxane) Pseudo->Polymer End-Capping (Kinetic Trapping) Stopper Bis(4-(tert-butyl)phenyl) Derivative (Stopper) Stopper->Polymer Covalent Bond Formation

Fig 1: Template-directed synthesis of a [2]rotaxane using bulky steric stoppers.

Quantitative Data: Stopper Efficacy vs. Macrocycle Cavity

To prevent the dethreading (slippage) of a macrocycle, the cross-sectional diameter of the stopper must significantly exceed the internal cavity diameter of the macrocycle[3]. The table below illustrates why the bis(4-(tert-butyl)phenyl)methyl group is highly effective.

Component TypeMolecule / Functional GroupEffective Diameter (Å)Function in Assembly
Macrocycle (Host)Bisparaphenylene-34-crown-10~4.5 - 5.0Electron-donating ring
Macrocycle (Host)β-Cyclodextrin~6.0 - 6.5Hydrophobic cavity
Linear ThreadAlkyl / PEG Chain~3.0 - 3.5Threading axis
Steric Stopper Bis(4-(tert-butyl)phenyl)methyl ~8.5 - 9.0 Kinetic barrier (Prevents slippage)

Experimental Workflows & Protocols

Protocol A: Synthesis of the Click-Ready Bulky Stopper

This protocol transforms the stable alcohol precursor into a highly reactive azide for click-chemistry end-capping.

StopperActivation N1 Bis(4-(tert-butyl)phenyl)methanol (Bulky Precursor) N2 Bis(4-(tert-butyl)phenyl)methyl chloride (Activated Intermediate) N1->N2 Chlorination (SOCl2) Converts -OH to -Cl N3 Bis(4-(tert-butyl)phenyl)methyl azide (Click-Ready Stopper) N2->N3 Nucleophilic Substitution (NaN3) Introduces Azide Group N4 CuAAC Click Reaction with Alkyne-Pseudorotaxane N3->N4 Stopper Addition N5 Mechanically Interlocked Supramolecular Polymer N4->N5 Covalent Triazole Linkage Prevents Dethreading

Fig 2: Chemical activation of Bis(4-(tert-butyl)phenyl)methanol into an end-capping reagent.

Step-by-Step Methodology:

  • Chlorination: Dissolve 10 mmol of bis(4-(tert-butyl)phenyl)methanol[2] in 50 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C under an argon atmosphere. Add 15 mmol of thionyl chloride (SOCl₂) dropwise over 15 minutes.

    • Causality: SOCl₂ converts the poor hydroxyl leaving group into a highly reactive benzylic chloride. Maintaining 0 °C prevents unwanted Friedel-Crafts side reactions or dimerization of the carbocation intermediate.

  • Intermediate Isolation: Stir for 2 hours at room temperature. Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude chloride.

  • Azidation: Dissolve the crude chloride in 30 mL of anhydrous N,N-dimethylformamide (DMF). Add 30 mmol of sodium azide (NaN₃) and stir at room temperature for 12 hours.

    • Causality: The highly polar aprotic solvent (DMF) accelerates the Sₙ2 substitution, while the excess NaN₃ drives the reaction to completion, yielding the click-ready bulky stopper.

  • Validation: Extract with ethyl acetate/water. Dry the organic layer over MgSO₄ and concentrate. Verify the product via ¹H-NMR (look for the shift of the benzylic proton) and IR spectroscopy (strong azide stretch at ~2100 cm⁻¹).

Protocol B: Template-Directed Synthesis of a [2]Rotaxane

This protocol outlines the formation of the supramolecular polymer using the stopper synthesized in Protocol A.

Step-by-Step Methodology:

  • Self-Assembly (Threading): In a flame-dried Schlenk flask, dissolve 1.0 eq of an alkyne-terminated linear thread (guest) and 1.5 eq of the macrocycle (e.g., BPP34C10) in anhydrous acetonitrile. Stir for 2 hours at room temperature.

    • Causality: Pre-mixing allows the system to reach thermodynamic equilibrium, maximizing the yield of the threaded pseudorotaxane complex before the trapping reagents are introduced[1][4].

  • End-Capping (Trapping): To the stirring pseudorotaxane solution, add 2.5 eq of the bis(4-(tert-butyl)phenyl)methyl azide stopper. Add 0.1 eq of Copper(I) iodide (CuI) and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir vigorously for 24 hours at room temperature.

    • Causality: The CuAAC reaction forms a robust triazole linkage. Because this reaction is highly efficient and operates orthogonally to the non-covalent interactions, it rapidly caps the thread without disrupting the pre-assembled supramolecular architecture[3].

  • Purification & Validation: Quench the reaction with aqueous EDTA to remove copper salts. Concentrate the organic phase and purify via size-exclusion chromatography (SEC) using Bio-Beads S-X1.

    • Causality: SEC effectively separates the massive, interlocked [2]rotaxane from unreacted macrocycles and residual stoppers based on their significant difference in hydrodynamic volume. Confirm the interlocked nature via 2D NOESY NMR, observing cross-peaks between the macrocycle protons and the thread protons.

References

  • Bis(4-(tert-butyl)phenyl)methanol | C21H28O | CID 357627 - PubChem Source: nih.gov URL:[Link]

  • TEMPLATE-DIRECTED SYNTHESES OF ROTAXANES Martin BELOHRADSKY Source: cas.cz URL:[Link]

  • A Comparison of Shuttling Mechanisms in Two Constitutionally Isomeric Bistable Rotaxane-Based Sunlight-Powered Nanomotors Source: biomach.org URL:[Link]

  • 1H NMR investigation of π-π stacking interaction between phenols and 4,4'-bipyridine Source: researchgate.net URL:[Link]

  • Synthesis of dumbbell-shape compound containing 4,4′-bipyridinium dication under solid phase fusion Source: researchgate.net URL:[Link]

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Application Note & Protocols: Strategic Derivatization of Bis(4-(tert-butyl)phenyl)methanol for the Generation of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The diarylmethanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antihistamines, anticholinergics, and antidepressants.[1][2] These molecules, such as (R)-orphenadrine and (S)-cetirizine, leverage the three-dimensional arrangement of the two aryl rings to achieve specific interactions with biological targets.[1] Bis(4-(tert-butyl)phenyl)methanol is a particularly valuable starting material for the synthesis of pharmaceutical intermediates. The presence of the para-tert-butyl groups provides several strategic advantages: they enhance lipophilicity, which can improve membrane permeability, and their steric bulk can be used to modulate binding selectivity and reduce metabolic degradation at the para-position.

This application note provides a detailed guide to the strategic derivatization of bis(4-(tert-butyl)phenyl)methanol. We move beyond simple procedural lists to explain the underlying chemical principles and rationale behind key experimental choices. The protocols herein focus on three primary classes of derivatization—etherification, esterification, and halogenation—each of which provides a distinct pathway for modifying the physicochemical and pharmacological properties of the core molecule. These methods are designed to be robust and adaptable, enabling researchers in drug discovery and development to efficiently generate diverse libraries of novel compounds for screening and lead optimization.

Core Chemical Principles: The Reactivity of a Sterically Hindered Benzylic Alcohol

The synthetic utility of bis(4-(tert-butyl)phenyl)methanol is centered on the reactivity of its secondary benzylic hydroxyl group. The key to understanding its derivatization lies in the stability of the corresponding carbocation intermediate.

  • Carbocation Stability: Upon protonation of the hydroxyl group and subsequent loss of water, a secondary carbocation is formed. This carbocation is highly stabilized through resonance, with the positive charge delocalized across both phenyl rings.

  • Electronic Effects: The two tert-butyl groups are electron-donating via hyperconjugation and inductive effects. This electron density further stabilizes the carbocation, making SN1-type reactions particularly favorable.

  • Steric Hindrance: The bulky tert-butyl groups and the two large phenyl rings create significant steric hindrance around the carbinol center. This influences the choice of reagents and reaction conditions, favoring less bulky nucleophiles and catalysts where necessary.

These principles dictate the choice of reagents and reaction pathways outlined in the following protocols.

Protocol I: O-Alkylation (Etherification) via Williamson Synthesis

Etherification is a fundamental strategy to replace the polar hydroxyl group with a more stable and often more lipophilic ether linkage. This modification can significantly impact a compound's metabolic stability and pharmacokinetic profile. The Williamson ether synthesis is a classic and reliable method for this transformation.

Causality of Experimental Design: This protocol relies on the formation of a potent nucleophile—the alkoxide of the starting material. A strong, non-nucleophilic base like sodium hydride (NaH) is essential to quantitatively deprotonate the sterically hindered secondary alcohol. Anhydrous polar aprotic solvents, such as Tetrahydrofuran (THF), are chosen because they effectively solvate the sodium cation without protonating the highly reactive alkoxide intermediate, thus maximizing its nucleophilicity towards the alkyl halide.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add bis(4-(tert-butyl)phenyl)methanol (1.0 eq, e.g., 5.0 g).

  • Solvation: Add anhydrous THF (80-100 mL) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium alkoxide is typically observed as a slight color change or slurry formation.

  • Alkylation: Cool the solution back to 0 °C. Add the desired alkyl halide (e.g., iodomethane or bromoethane, 1.2-1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ether derivative.

Expected Characterization Data
DerivativeMethodKey Analytical Data
Methyl Ether¹H NMRAppearance of a new singlet around 3.7 ppm (O-CH₃); Disappearance of the broad O-H proton signal.
¹³C NMRAppearance of a new signal around 55-60 ppm for the methoxy carbon.
IRDisappearance of the broad O-H stretching band (approx. 3200-3500 cm⁻¹).
Workflow Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Preparation & Deprotonation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification Start Bis(4-(tert-butyl)phenyl)methanol in anhydrous THF Base Add NaH (1.2 eq) at 0°C to RT Start->Base Alkoxide Formation of Sodium Alkoxide (Nucleophile) Base->Alkoxide AlkylHalide Add Alkyl Halide (R-X) at 0°C Alkoxide->AlkylHalide Reaction Stir at RT (12-18h) S_N2 Reaction AlkylHalide->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Ether Product Purify->Product

Caption: Workflow for O-Alkylation via Williamson Synthesis.

Protocol II: Esterification using Acyl Halides

Ester derivatives are valuable as they can function as prodrugs, being hydrolyzed by esterases in vivo to release the active parent alcohol. Esterification with an acyl halide is a highly efficient method that proceeds under mild conditions and avoids the equilibrium limitations of Fischer esterification.

Causality of Experimental Design: This reaction proceeds via nucleophilic acyl substitution. The alcohol's lone pair attacks the highly electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Removing the HCl prevents it from protonating the starting alcohol (deactivating it) or participating in side reactions, thus driving the reaction to completion.

Detailed Step-by-Step Protocol
  • Preparation: To a 250 mL round-bottom flask, add bis(4-(tert-butyl)phenyl)methanol (1.0 eq) and dissolve it in dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (TEA, 1.5 eq).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise. A white precipitate of triethylammonium hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM.

  • Washing: Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester is typically of high purity but can be further purified by recrystallization or a short plug of silica gel if necessary.

Expected Characterization Data
DerivativeMethodKey Analytical Data
Acetate Ester¹H NMRAppearance of a new singlet around 2.1 ppm (O-C(O)-CH₃); Shift of the benzylic C-H proton downfield.
¹³C NMRAppearance of a new carbonyl signal around 170 ppm.
IRDisappearance of the O-H band; Appearance of a strong C=O stretching band (approx. 1735-1750 cm⁻¹).
Workflow Diagram: Esterification

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_final Isolation Start Bis(4-(tert-butyl)phenyl)methanol in DCM Base Add Triethylamine (1.5 eq) Start->Base Acyl Add Acyl Chloride (1.2 eq) at 0°C Base->Acyl Stir Stir at RT (2-4h) Forms Ester + TEA·HCl Acyl->Stir Wash1 Wash with 1M HCl Stir->Wash1 Wash2 Wash with sat. NaHCO3 Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry (MgSO4) & Concentrate Wash3->Dry Product Purified Ester Product Dry->Product

Caption: Workflow for Esterification with an Acyl Halide.

Protocol III: Aromatic Halogenation

Introducing a halogen atom onto the aromatic ring is a powerful strategy for late-stage functionalization.[3] Halogens act as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. Furthermore, a halogen can modulate the electronic properties of the ring and form halogen bonds, potentially enhancing binding affinity to a target protein.[4][5]

Causality of Experimental Design: This protocol utilizes N-Bromosuccinimide (NBS) for electrophilic aromatic substitution. The substituents on the phenyl rings—the para-tert-butyl group and the para-diarylmethyl group—are both ortho-, para-directing and activating. Since the para positions are blocked, substitution is directed to the ortho positions. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or a polar aprotic solvent like acetonitrile, often with a radical initiator or acid catalyst to facilitate the generation of the electrophilic bromine species.

Detailed Step-by-Step Protocol
  • Preparation: In a flask protected from light, dissolve bis(4-(tert-butyl)phenyl)methanol (1.0 eq) in a suitable solvent such as acetonitrile (MeCN).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 2.1 eq, to target di-bromination ortho to the carbinol).

  • Reaction Initiation: Stir the mixture at room temperature. For less reactive substrates, gentle heating (40-50 °C) or the addition of a catalytic amount of a Lewis acid might be required.

  • Monitoring: Follow the reaction progress by TLC or LC-MS. The reaction typically completes within 6-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature.

  • Washing: Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the halogenated derivative.

Expected Characterization Data
DerivativeMethodKey Analytical Data
Di-bromo¹H NMRThe A₂B₂ pattern of the phenyl protons will change to a more complex pattern (e.g., ABX or doublet and multiplet) consistent with ortho-substitution.
Mass SpecThe isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be clearly visible for the molecular ion peak.
Logical Relationship Diagram: Halogenation

Halogenation_Logic cluster_directing_effects Electronic Directing Effects tBu para-tert-Butyl Group (Ortho, Para-Director) ParaBlocked Para Position Blocked tBu->ParaBlocked CHOH Benzylic Alcohol Group (Ortho, Para-Director) CHOH->ParaBlocked Reagent Electrophile (e.g., Br+ from NBS) Outcome Substitution Occurs at Ortho Position Reagent->Outcome ParaBlocked->Outcome

Caption: Logic of Regioselectivity in Aromatic Halogenation.

Conclusion

The derivatization of bis(4-(tert-butyl)phenyl)methanol offers a robust and versatile platform for generating novel pharmaceutical intermediates. The protocols detailed in this application note for etherification, esterification, and halogenation provide reliable methods for systematically modifying the core scaffold. By understanding the underlying chemical principles—the stability of the benzylic carbocation, the steric and electronic effects of the substituents, and the role of catalysts and reagents—researchers can rationally design and synthesize compound libraries with diverse physicochemical properties, accelerating the drug discovery and development process.

References

  • Title: Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols Source: PMC - NIH URL: [Link]

  • Title: Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Representative pharmaceutically active molecules containing the diaryl methanol scaffold. Source: ResearchGate URL: [Link]

  • Title: A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols Source: PMC - Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: An automated platform for tailored late-stage halogenation of pharmaceuticals Source: ChemRxiv URL: [Link]

  • Title: Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability Source: MDPI URL: [Link]

  • Title: Late-Stage Halogenation of Complex Substrates with Readily Available Halogenating Reagents Source: PubMed - Accounts of Chemical Research URL: [Link]

  • Title: Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS, XRD, DFT/HF, AND MOLECULAR DOCKING INVESTIGATIONS OF 4-(TERT-BUTYL)-4-METHOXY-1,1- BIPHENYL (4-TBMB) Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol Source: MDPI URL: [Link]

  • Title: Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert Source: SciSpace URL: [Link]

Sources

Application of Bis(4-(tert-butyl)phenyl)methanol in Chiral Auxiliary Synthesis: A Conceptual Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of Bis(4-(tert-butyl)phenyl)methanol as a chiral auxiliary is not a widely documented or established method in the peer-reviewed scientific literature. This document, therefore, presents a conceptual framework and a series of hypothetical protocols based on the established principles of asymmetric synthesis and the structural features of the molecule. The methodologies described herein are intended to serve as a theoretical guide for researchers interested in exploring novel chiral auxiliaries and should be regarded as a starting point for experimental validation, not as a field-proven protocol.

Introduction: The Quest for Stereochemical Control

In the synthesis of pharmaceuticals and complex natural products, the precise three-dimensional arrangement of atoms—stereochemistry—is of paramount importance. Often, only one of a pair of mirror-image molecules, or enantiomers, exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, providing a reliable strategy for controlling the stereochemical outcome of a reaction.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a non-chiral (prochiral) substrate.[2] Its inherent chirality then directs a subsequent reaction to favor the formation of one stereoisomer over another.[1] After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[2]

This guide explores the hypothetical application of Bis(4-(tert-butyl)phenyl)methanol as a chiral auxiliary. While not a conventional choice, its structural features—a rigid diarylmethanol backbone and bulky tert-butyl groups—present an interesting scaffold for inducing high levels of diastereoselectivity.

Part 1: Theoretical Framework and Proposed Mechanism

Rationale for a Diaryl-Methanol-Based Auxiliary

The efficacy of a chiral auxiliary hinges on its ability to create a sterically and/or electronically differentiated environment around the reactive center. Bis(4-(tert-butyl)phenyl)methanol, once resolved into a single enantiomer, offers several potential advantages:

  • Steric Hindrance: The two phenyl rings, substituted with bulky tert-butyl groups, can effectively shield one face of a prochiral substrate. This steric blockade would be the primary mechanism for directing incoming reagents to the opposite, less hindered face.

  • Conformational Rigidity: The diarylmethanol core provides a relatively rigid scaffold, which is crucial for maintaining a well-defined three-dimensional orientation and ensuring effective stereochemical communication.

  • Attachment Point: The hydroxyl group serves as a convenient handle for attaching the auxiliary to various substrates, most commonly carboxylic acids via an ester linkage.

Proposed Mechanism of Asymmetric Induction

The proposed mechanism relies on the formation of a chiral ester from the prochiral substrate and the enantiomerically pure auxiliary. Subsequent deprotonation would generate an enolate. Due to the steric bulk of the auxiliary, the enolate would adopt a conformation where one of its faces is effectively blocked by one of the 4-tert-butylphenyl groups. An incoming electrophile would then preferentially attack from the less hindered face, leading to the formation of a new stereocenter with a predictable configuration.

G cluster_0 Overall Workflow Prochiral_Substrate Prochiral Substrate (e.g., Acyl Chloride) Attachment Attachment (Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (R)-Bis(4-(tert-butyl)phenyl)methanol Chiral_Auxiliary->Attachment Chiral_Adduct Chiral Adduct (Diastereomerically Pure Ester) Attachment->Chiral_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Chiral_Adduct->Diastereoselective_Reaction Product_Auxiliary_Complex Product-Auxiliary Complex (New Stereocenter Formed) Diastereoselective_Reaction->Product_Auxiliary_Complex Cleavage Cleavage (Hydrolysis) Product_Auxiliary_Complex->Cleavage Enantiopure_Product Enantiopure Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Hypothetical workflow for asymmetric synthesis using a chiral auxiliary.

Part 2: Hypothetical Experimental Protocols

Note: The following protocols are illustrative and have not been experimentally validated.

Protocol 1: Synthesis and Resolution of Chiral Bis(4-(tert-butyl)phenyl)methanol

Since the commercially available Bis(4-(tert-butyl)phenyl)methanol is a racemic mixture, the first critical step is its resolution into single enantiomers.

A. Asymmetric Synthesis (Conceptual)

An alternative to resolution is direct asymmetric synthesis. The asymmetric hydrogenation of the corresponding ketone, 4,4'-di-tert-butylbenzophenone, using a chiral catalyst system (e.g., a Ru-BINAP complex) could yield the enantiomerically enriched alcohol.[3][4]

Materials:

  • 4,4'-di-tert-butylbenzophenone

  • (S)-BINAP

  • [RuCl₂(p-cymene)]₂

  • 2-Propanol (anhydrous)

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (high pressure)

Procedure:

  • In a high-pressure autoclave under an inert atmosphere, dissolve 4,4'-di-tert-butylbenzophenone in anhydrous 2-propanol.

  • Add the chiral catalyst, prepared in situ from (S)-BINAP and [RuCl₂(p-cymene)]₂, and a solution of t-BuOK in 2-propanol.

  • Pressurize the autoclave with hydrogen gas (e.g., 8 atm) and stir the mixture at a controlled temperature (e.g., 30°C) for 24 hours.[4]

  • After depressurization, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield enantiomerically enriched Bis(4-(tert-butyl)phenyl)methanol.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Protocol 2: Attachment of the Auxiliary to a Prochiral Substrate

This protocol describes the esterification of the chiral auxiliary with a prochiral acyl chloride.

Materials:

  • (R)-Bis(4-(tert-butyl)phenyl)methanol

  • Propanoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 4-(Dimethylamino)pyridine (DMAP, catalytic amount)

Procedure:

  • To a solution of (R)-Bis(4-(tert-butyl)phenyl)methanol (1.0 eq) and a catalytic amount of DMAP in anhydrous DCM at 0°C, add anhydrous pyridine (1.5 eq).

  • Add propanoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl. Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting chiral ester adduct by flash column chromatography.

Caption: Proposed model for stereochemical control during alkylation.

Protocol 3: Diastereoselective Alkylation and Auxiliary Cleavage

A. Alkylation

Materials:

  • Chiral ester adduct from Protocol 2

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF, anhydrous)

  • Benzyl bromide (electrophile)

  • Saturated aqueous NH₄Cl

Procedure:

  • Prepare a solution of LDA in anhydrous THF at -78°C.

  • Add a solution of the chiral ester adduct (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78°C to form the enolate.

  • Add benzyl bromide (1.2 eq) dropwise. Stir the reaction mixture at -78°C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.

B. Cleavage and Recovery

Materials:

  • Alkylated product from Part A

  • Lithium hydroxide (LiOH)

  • THF/Water mixture

Procedure:

  • Dissolve the purified alkylated product in a 3:1 mixture of THF and water.

  • Add LiOH (excess) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Separate the aqueous and organic layers. The organic layer contains the recovered chiral auxiliary, which can be purified by chromatography.

  • The aqueous layer contains the chiral carboxylic acid product. Extract this layer multiple times with ethyl acetate, combine the organic extracts, dry, and concentrate to obtain the final product.

Part 3: Hypothetical Data Presentation

The success of a chiral auxiliary is measured by the diastereoselectivity it imparts. The table below presents hypothetical results for the alkylation protocol described above with various electrophiles.

EntryElectrophile (E-X)Product Yield (%)Diastereomeric Ratio (d.r.)
1CH₃I9095:5
2CH₃CH₂I8897:3
3BnBr92>99:1
4Allyl-Br8596:4

This data is purely illustrative and for conceptual purposes only.

Conclusion and Future Outlook

This application note has outlined a theoretical framework for the use of Bis(4-(tert-butyl)phenyl)methanol as a novel chiral auxiliary. The proposed protocols are grounded in established principles of asymmetric synthesis, leveraging the steric bulk of the tert-butyl groups to control the formation of a new stereocenter.[5] While the concepts presented are logical, extensive experimental work would be required to validate this compound's efficacy as a chiral auxiliary, including optimizing reaction conditions and assessing the scope of its applicability across different reaction classes. Should this hypothetical auxiliary prove effective, it would represent a novel and potentially valuable tool for synthetic chemists in academia and industry.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659-662. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 357627, Bis(4-(tert-butyl)phenyl)methanol. [Link]

  • PubMed. Selective hydrogenation of benzophenones to benzhydrols. Asymmetric synthesis of unsymmetrical diarylmethanols. [Link]

  • Wikipedia. Asymmetric induction. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]

  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-9). [Link]

  • S P Jain College, Sasaram. Asymmetric Induction. [Link]

Sources

Troubleshooting & Optimization

Purification strategies for crude Bis(4-(tert-butyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Crude Bis(4-(tert-butyl)phenyl)methanol

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, impurity profiling, and validated standard operating procedures (SOPs) for the purification of Bis(4-(tert-butyl)phenyl)methanol (CAS: 16607-60-6)[1].

Whether synthesized via the addition of 4-tert-butylphenylmagnesium bromide to a formate ester/aldehyde or through the reduction of the corresponding diaryl ketone, the crude product often presents unique purification challenges. The extreme lipophilicity and steric bulk of the para-tert-butyl groups dictate the physical behavior of the molecule, requiring highly specific isolation strategies.

Part 1: Impurity Profiling & Quantitative Data

Understanding the causality behind your crude mixture is the first step in purification. The steric bulk of the tert-butyl groups enhances solubility in non-polar solvents, which can complicate the separation of structurally similar byproducts.

Table 1: Common Impurities and Physicochemical Properties

Impurity / ByproductOrigin / CausalityPolarity (Est.

)*
Recommended Removal Strategy
4,4'-Di-tert-butylbiphenyl Wurtz-type homocoupling during Grignard reagent formation[2].Highly Non-polar (~0.9)Trituration (Cold Hexanes) or Silica Plug
Bis(4-tert-butylphenyl)methanone Unreacted starting material or auto-oxidation of the product.Moderate (~0.5)Recrystallization or Column Chromatography
4-tert-Butylbenzene Quenching of unreacted Grignard reagent with adventitious moisture[2].Highly Non-polar (~0.95)High-vacuum drying or Trituration
Residual Solvents (THF/Ether) Incomplete concentration post-workup.N/AExtended rotary evaporation

*TLC Conditions: Silica gel, Hexanes:Ethyl Acetate (9:1, v/v), UV visualization (254 nm).

Part 2: Troubleshooting FAQs

Q: My crude product is a viscous oil instead of a solid. How do I induce crystallization? A: This is a classic case of "oiling out," a phenomenon where the target compound separates as a liquid rather than a crystalline solid[3]. The massive hydrophobic bulk of the two tert-butyl groups makes the molecule highly susceptible to melting point depression when contaminated with non-polar impurities (like biphenyls) or residual ethereal solvents[3]. Solution: Perform a trituration. Dissolve the oil in a minimal amount of room-temperature hexanes, then cool to 0 °C and vigorously scratch the flask with a glass rod. The mechanical sheer provides nucleation sites, while the cold non-polar solvent selectively keeps the biphenyl impurities dissolved[2].

Q: How do I efficiently remove the 4,4'-di-tert-butylbiphenyl homocoupling byproduct? A: Grignard reactions frequently produce homocoupled biphenyls due to localized high concentrations of the aryl halide reacting with the newly formed Grignard reagent[2]. Because this byproduct lacks a hydroxyl group, it is significantly less polar than your target diarylmethanol. Solution: If the crude is solid, wash it with ice-cold petroleum ether (trituration)[2]. If you are using column chromatography, run a step-gradient: flush the column with 100% hexanes until the biphenyl elutes, then switch to 95:5 Hexanes:Ethyl Acetate to elute the target alcohol[4].

Q: What is the optimal solvent system for recrystallizing this specific diarylmethanol? A: The goal of recrystallization is to exploit the temperature-dependent solubility of the compound[5]. Because Bis(4-(tert-butyl)phenyl)methanol is highly lipophilic, standard polar solvents (like ethanol/water) often fail. Solution: A binary solvent system of Hexanes and Ethyl Acetate (EtOAc) is optimal. EtOAc acts as the "good" solvent (dissolving the compound fully when hot), while Hexanes acts as the "antisolvent" (reducing solubility to induce crystallization upon cooling)[5].

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Trituration and Recrystallization (For moderate-to-high purity crude)

Self-Validating Metric: Success is indicated by the formation of stark white, needle-like crystals and a yellow/orange mother liquor containing the partitioned impurities.

  • Initial Trituration: Transfer the crude oil/solid to a round-bottom flask. Add 2-3 volumes of ice-cold hexanes.

  • Agitation: Vigorously stir or sonicate the mixture for 10 minutes. If an oil persists, scratch the inside of the flask with a glass stirring rod to induce nucleation.

  • Filtration: Vacuum filter the resulting suspension. The filtrate contains the non-polar biphenyl impurities[2]. Retain the solid filter cake.

  • Dissolution: Transfer the solid to an Erlenmeyer flask. Add a minimal amount of hot Ethyl Acetate until the solid just dissolves (maintain at a gentle boil).

  • Antisolvent Addition: Slowly add hot Hexanes dropwise until the solution becomes faintly cloudy (the saturation point)[5]. Add one drop of EtOAc to clear the solution.

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes[6].

  • Isolation: Filter the purified crystals and wash with a minimal amount of ice-cold hexanes. Dry under high vacuum.

SOP 2: Flash Column Chromatography (For complex, low-purity mixtures)

Self-Validating Metric: TLC analysis of the fractions should show a complete baseline resolution between the Rf 0.9 (biphenyl) and Rf ~0.3 (product) spots.

  • Column Preparation: Pack a silica gel column using 100% Hexanes.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM), add silica gel (approx. 3x the crude weight), and evaporate to a free-flowing powder. Load this evenly onto the column.

  • Non-Polar Flush: Elute with 2-3 column volumes of 100% Hexanes. Monitor fractions via TLC. This step selectively removes the 4,4'-di-tert-butylbiphenyl and 4-tert-butylbenzene impurities[2].

  • Product Elution: Once the non-polar impurities have eluted, switch the mobile phase to 95:5 Hexanes:Ethyl Acetate, gradually increasing to 90:10 if necessary[4].

  • Fraction Collection: Collect fractions containing the UV-active spot at Rf ~0.3. Combine, evaporate, and dry under vacuum to yield the purified diarylmethanol[4].

Part 4: Purification Decision Workflow

Use the following logical workflow to determine the most efficient purification strategy based on the physical state and TLC profile of your crude reaction mixture.

PurificationWorkflow Start Crude Bis(4-(tert-butyl)phenyl)methanol (Post-Workup) StateCheck Physical State of Crude? Start->StateCheck Oil Viscous Oil / Syrup (High Impurity Load) StateCheck->Oil Solid Amorphous Solid / Powder (Moderate to High Purity) StateCheck->Solid Trituration Trituration (Cold Hexanes, 0°C) Oil->Trituration TLC TLC Analysis (Hexanes:EtOAc 9:1) Solid->TLC Trituration->Solid Induces crystallization Trituration->TLC Remains oily Biphenyl Major Biphenyl Impurity (Rf > 0.8) TLC->Biphenyl Ketone Ketone / Minor Impurities (Rf ~ 0.5) TLC->Ketone Column Flash Chromatography (Hexanes -> 10% EtOAc) Biphenyl->Column Recryst Recrystallization (Hot EtOAc / Hexanes) Ketone->Recryst Pure Pure Bis(4-(tert-butyl)phenyl)methanol (White Crystals) Column->Pure Recryst->Pure

Decision tree for the purification of crude Bis(4-(tert-butyl)phenyl)methanol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 357627, Bis(4-(tert-butyl)phenyl)methanol." PubChem. URL:[Link]

  • Wikipedia Contributors. "Recrystallization (chemistry)." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo AutoChem. URL:[Link]

  • Jasperse, C. "Recrystallization I: Background and Principles." Chem 355, Minnesota State University Moorhead. URL:[Link]

  • Schmidt, F., et al. "Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols." National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Technical Support Center: Troubleshooting Bis(4-(tert-butyl)phenyl)methanol Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists struggling to functionalize highly congested molecular architectures.

Coupling Bis(4-(tert-butyl)phenyl)methanol[1] is notoriously difficult. The molecule features a secondary carbinol center flanked by two massive 4-tert-butylphenyl rings. This creates an extreme steric shield that routinely defeats standard synthetic protocols. This guide provides field-proven, mechanistically grounded solutions to overcome these steric limitations.

Quantitative Strategy Analysis

Before diving into specific troubleshooting steps, it is critical to understand which coupling strategies are statistically viable for this substrate. Standard transition-metal catalysis fails due to the inability of the metal center to undergo oxidative addition within the dense steric pocket.

Table 1: Comparison of Coupling Strategies for Bis(4-(tert-butyl)phenyl)methanol

Coupling StrategyReagents / CatalystTemp (°C)Mechanistic PathwaySteric ToleranceTypical Yield
Direct Melt (Friedel-Crafts) ZnCl2, 36% HCl160S_N1 (Carbocationic)Excellent70–85%
Halide Displacement 1. SOCl2 2. Nucleophile25–80S_N1 (via Chloride)Good60–75%
Acid-Catalyzed Etherification p-TsOH, Neat ROH110S_N1 (Carbocationic)Moderate50–65%
Transition-Metal Catalyzed Pd(OAc)2, Phosphine Ligands80–100Oxidative Addition / TransmetalationPoor<10%

FAQ & Troubleshooting Guide

Q1: Why do my standard cross-coupling and S_N2 etherification protocols fail completely with this substrate?

A: The failure is rooted in the extreme buried volume (%V_bur) of the molecule. The two tert-butyl groups at the para positions, combined with the freely rotating phenyl rings, create an "umbrella effect" that physically blocks the secondary carbinol carbon[2].

In an S_N2 reaction, the nucleophile must approach at a 180° angle relative to the leaving group. The bulky aryl rings physically block this trajectory. Similarly, in palladium- or copper-catalyzed cross-couplings, the massive steric bulk prevents the necessary substrate coordination, leading to catalyst poisoning or recovery of unreacted starting material.

MechanisticPathway A Bis(4-(tert-butyl)phenyl)methanol B Protonation / Lewis Acid Activation A->B Acidic Conditions D Sterically Blocked (SN2 / Pd-Catalyzed) A->D Standard Base/Nu C Bis(4-tert-butylphenyl)methyl Cation (Highly Stabilized) B->C -H2O E Nucleophilic Attack (SN1) C->E Favorable Trajectory F Coupled Product E->F

Mechanistic divergence: SN1 pathway overcomes the SN2 steric blockade.

Q2: How can I leverage the electronic properties of the substrate to overcome this steric blockade?

A: You must switch the mechanistic paradigm from an S_N2/Metal-Catalyzed approach to an S_N1 (carbocationic) pathway.

While the tert-butyl groups create steric hindrance, they are also strong electron-donating groups (via hyperconjugation and inductive effects). When the hydroxyl group is activated by a strong acid, it leaves as water, generating a bis(4-tert-butylphenyl)methyl cation. This carbocation is exceptionally stable due to the extended


-conjugation. Once the planar, sp2-hybridized carbocation is formed, the steric blockade is temporarily relieved, allowing nucleophiles to attack from either face to form the coupled product[3].
Q3: What is the validated protocol for direct C-C or C-N coupling of this carbinol?

A: For highly congested couplings (such as synthesizing bulky N-heterocyclic carbene ligands), a high-temperature, solvent-free melt catalyzed by a Lewis/Brønsted acid system is the industry standard[3].

Validated Protocol: High-Temperature Friedel-Crafts/C-N Coupling

  • Objective: Coupling Bis(4-(tert-butyl)phenyl)methanol with an aryl nucleophile (e.g., p-toluidine).

  • Materials: Bis(4-(tert-butyl)phenyl)methanol (1.0 equiv), Nucleophile (0.5 - 1.0 equiv), Anhydrous ZnCl2 (0.25 equiv), 36% aqueous HCl (0.5 equiv).

Step-by-Step Methodology:

  • Preparation of the Melt: In a heavy-walled glass reactor equipped with a magnetic stir bar, combine the carbinol and the nucleophile. Do not add solvent.

  • Thermal Activation: Heat the mixture to 160 °C using a precisely controlled heating mantle until a homogenous melt is achieved.

    • Causality: The solvent-free melt overcomes the poor solubility of the bulky intermediates and forces high-concentration molecular collisions, driving the reaction forward despite steric repulsion.

  • Catalyst Injection: Carefully add the solution of anhydrous ZnCl2 dissolved in 36% aqueous HCl dropwise to the melt.

    • Causality: The Brønsted acid (HCl) protonates the hydroxyl group, while the Lewis acid (ZnCl2) assists in the departure of water, generating the highly stabilized carbocation.

  • Reaction Monitoring (Self-Validation): Maintain stirring at 160 °C. The reaction typically completes within 2-4 hours. You will observe a deep color shift upon catalyst injection—this visual cue validates the successful generation of the diarylmethyl cation. Confirm completion via TLC (Hexane/EtOAc).

  • Quenching & Workup: Cool the mixture to 90 °C and slowly add toluene to dissolve the crude mass before it solidifies. Wash the organic layer sequentially with 1M NaOH, water, and brine to remove the zinc salts.

  • Purification: Dry over Na2SO4, concentrate under vacuum, and recrystallize from ethanol or tert-butyl ether[3].

ExperimentalWorkflow Step1 1. Combine Carbinol & Nucleophile Step2 2. Melt at 160°C (Solvent-Free) Step1->Step2 Step3 3. Add ZnCl2 / HCl Catalyst System Step2->Step3 Step4 4. Cation Generation & Coupling Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5

Step-by-step workflow for the ZnCl2-catalyzed high-temperature coupling.

Q4: I am observing significant amounts of dark, tarry byproducts during the melt reaction. How do I troubleshoot this?

A: Tarry byproducts in high-temperature carbocationic reactions are typically the result of oligomerization or uncontrolled oxidation. To troubleshoot:

  • Strict Temperature Control: Ensure the melt temperature does not exceed 165 °C. Diarylmethyl cations are highly reactive; excessive thermal energy promotes off-target electrophilic aromatic substitutions (polymerization).

  • Limit Catalyst Stoichiometry: Do not exceed 0.25 equivalents of ZnCl2. Excess Lewis acid increases the lifetime of the carbocation pool beyond the rate of nucleophilic attack, leading to degradation.

  • Inert Atmosphere: Conduct the melt under a strict Argon or Nitrogen atmosphere. At 160 °C, the electron-rich aromatic rings are highly susceptible to oxidative degradation by atmospheric oxygen.

References
  • PubChem. "Bis(4-(tert-butyl)phenyl)methanol". National Institutes of Health (NIH). Available at:[Link]

  • Arkivoc. "Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand". ARKAT-USA, Inc. Available at:[Link]

  • National Institutes of Health (NIH). "1,1′-Bis[bis(4-tert-butylphenyl)methyl]ferrocene - PMC". Available at:[Link]

Sources

Recrystallization solvents for isolating pure 4,4'-di-tert-butylbenzhydrol

[1][2][3]

Part 1: Diagnostic Flowchart

Use this decision tree to select the optimal purification strategy based on your crude material's state.[1][2]

Recrystallization_LogicStartSTART: Crude 4,4'-di-tert-butylbenzhydrolStateCheckState of Crude Material?Start->StateCheckSolidCrystalline / Amorphous SolidStateCheck->Solid Dry SolidOilViscous Oil / Sticky GumStateCheck->Oil Trapped SolventTLC_CheckImpurity Profile (TLC/NMR)Solid->TLC_CheckPolarProtocol B: Polar Switch(Methanol or EtOH/H2O)Oil->Polar Low Impurity / Just Oiled OutFlashPre-treatment: Flash Chromatography(Remove heavy tars)Oil->Flash High Impurity LoadNonPolarProtocol A: Non-Polar Recrystallization(Pentane or Hexane)TLC_Check->NonPolar Main Impurity: Polar/SaltsTLC_Check->Polar Main Impurity: Non-Polar (Starting Material)SuccessPURE PRODUCTNonPolar->Success Yields White Needles(MP: 110-111°C)Polar->Success Yields White Powder

Figure 1: Decision matrix for solvent selection based on physical state and impurity profile.

Part 2: Critical Technical Parameters

Before beginning purification, verify your target parameters.[2][3][4] The bulky tert-butyl groups significantly alter the physical properties compared to standard benzhydrol.[1][2][3][4]

ParameterValue / DescriptionNotes
Target Molecule Bis(4-tert-butylphenyl)methanolCAS: 3214-47-9
Melting Point 110 – 111 °C (Lit. 103-104 °C)Sharp melting point indicates high purity.[1][2][3][5][6]
Solubility Profile Lipophilic (Non-polar bias)Highly soluble in DCM, Toluene, Ether.[2][4]
Key Impurity 4,4'-di-tert-butylbenzophenoneStarting ketone (if made via reduction).[1][2][3] Hard to separate due to similar solubility.[1][2][3][4]
Crystallization Habit White Needles (from Pentane/Hexane)Often forms amorphous powder from alcohols.[2][3][4]
Part 3: Standard Operating Procedures (SOP)
Protocol A: The Hydrocarbon Method (Preferred)

Best for: High-purity crude material where the goal is to remove trace solvent or polar impurities.[1][2]

Theory: Unlike standard benzhydrol (which requires alcohols), the tert-butyl groups make this molecule sufficiently soluble in hot alkanes but insoluble in cold alkanes.[1][2][3] This method avoids "oiling out" often seen with aqueous mixtures.[1][2][3][4]

  • Dissolution: Place crude solid in a flask. Add Pentane or Hexane (approx. 5–10 mL per gram).[1][2][3][4]

  • Heating: Heat gently to reflux (Caution: Pentane boils at 36°C; use a warm water bath, not a hot plate directly).

    • Note: If the solid does not dissolve completely in boiling hexane, add small amounts of Dichloromethane (DCM) dropwise until clear, then boil off the DCM.[2]

  • Filtration: Filter the hot solution through a pre-warmed glass frit to remove mechanical impurities (magnesium salts, dust).

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.[2][3][4]

    • Transfer to a freezer (-20°C) for 12 hours.

  • Isolation: Collect crystals via vacuum filtration using a chilled funnel. Wash with cold (-20°C) pentane.[1][2][3][4]

Protocol B: The Polar Switch (Alternative)

Best for: Crude material containing significant non-polar impurities (like unreacted starting material).[1][2]

  • Dissolution: Dissolve crude in minimum boiling Ethanol (95%) or Methanol .[1][2][3][4]

  • Cloud Point: Remove from heat. Add water dropwise very slowly until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of hot ethanol to clear the solution.

  • Cooling: Allow to cool to room temperature undisturbed.

    • Warning: If cooled too fast, this compound will "oil out" (separate as a liquid phase) rather than crystallize.[2][3][4]

  • Seeding: If oiling occurs, scratch the glass or add a seed crystal of pure product.[2][3][4]

Part 4: Troubleshooting & FAQs

Q1: My product separated as a yellow oil at the bottom of the flask instead of crystals. What happened?

Diagnosis: This is "oiling out."[1][2][3][4] It occurs when the temperature drops below the separation limit of the liquid-liquid mixture before it hits the crystallization point. [1][3] Fix: Reheat the mixture until the oil redissolves. Add a small amount of the "good" solvent (e.g., more Ethanol in Protocol B).[2][3][4] Allow the solution to cool much more slowly (wrap the flask in a towel). Vigorously stirring the cooling solution can sometimes force the oil to solidify.[2][3][4]

Q2: I used Hexane (Protocol A), but my yield is very low (<30%).

Diagnosis: The compound is too soluble in hexane even at room temperature due to the lipophilic tert-butyl groups. [1] Fix: You must cool the solution to -20°C (freezer) or even -78°C (dry ice/acetone bath) to force precipitation.[1][2][3] Alternatively, switch to Pentane , which has lower solubilizing power than hexane, or concentrate the mother liquor further before cooling.[3][4]

Q3: The melting point is broad (95–105°C).[2][3][4] How do I remove the starting ketone?

Diagnosis: You have co-crystallized 4,4'-di-tert-butylbenzophenone. [1][2] Fix: Recrystallization is often inefficient for separating the ketone from the alcohol because their solubilities are nearly identical. [1] Action: Verify reaction completion before workup. If ketone remains, reduce the crude mixture again with NaBH₄ in MeOH/THF to convert the remaining ketone to the alcohol, then recrystallize.[3][4]

Q4: Can I use Toluene?

No. Toluene is too good a solvent for this molecule.[1][2][3][4] You will likely struggle to get the product back out of solution without evaporating it to dryness, which defeats the purpose of purification.[3][4]

References
  • Synthesis and Characterization (Melting Point & Solvent)

    • Title: Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand.
    • Source: Arkivoc (2012), Part (iii), 226-242.[2][6]

    • Relevance: Cites MP as 110–111°C and explicitly details recrystallization from pentane .[1][2][3][4][6]

    • URL:[Link]

  • General Solubility of Lipophilic Benzhydrols

    • Title: Bis(4-(tert-butyl)phenyl)methanol Compound Summary.
    • Source: PubChem (National Library of Medicine).[2][3][4]

    • Relevance: Confirms lipophilic nature (LogP ~6.[2][3][4]1) necessitating non-polar solvent adjustments.[2][3][4]

    • URL:[Link][1][2]

  • Alternative Purification Methods

    • Title: Synthesis of dendritic, non-kekulé-, and nondisjoint-type diradicals.[1][3][4]

    • Source: Journal of the American Chemical Society (via SciSpace snippet).[2][3][4]

    • Relevance: Mentions recrystallization of the bis(4-tert-butylphenyl)
    • URL:[Link]

Minimizing side reactions during Bis(4-(tert-butyl)phenyl)methanol dehydration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,1-bis(4-tert-butylphenyl)ethene via the dehydration of Bis(4-(tert-butyl)phenyl)methanol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for high yield and purity.

Introduction: The Chemistry at Hand

The acid-catalyzed dehydration of Bis(4-(tert-butyl)phenyl)methanol is a classic E1 elimination reaction. The secondary benzylic alcohol is protonated by an acid catalyst, which then departs as a water molecule to form a relatively stable, resonance-delocalized secondary benzylic carbocation. Subsequent deprotonation yields the target alkene, 1,1-bis(4-tert-butylphenyl)ethene.[1]

While mechanistically straightforward, the reaction is prone to several side reactions stemming from the highly reactive nature of the carbocation intermediate and the product itself. This guide provides direct, actionable advice to mitigate these issues.

Core Reaction & Side Pathways

The central challenge in this synthesis is controlling the fate of the key carbocation intermediate. The desired outcome is elimination, but several competing pathways can significantly reduce yield and complicate purification.

G cluster_main Desired E1 Pathway cluster_side Side Reaction Pathways A Bis(4-(tert-butyl)phenyl)methanol B Protonated Alcohol (Good Leaving Group) A->B + H+ C Resonance-Stabilized Benzylic Carbocation B->C - H2O (Rate-Determining) D 1,1-bis(4-tert-butylphenyl)ethene (Desired Product) C->D - H+ (Elimination) E Ether Formation (SN1) C->E + Starting Alcohol (Nucleophilic Attack) F Friedel-Crafts Alkylation (Dimer/Polymer Formation) C->F + Aromatic Ring (Electrophilic Attack) G Alkene Polymerization D->G + H+ then + Alkene Molecule

Caption: Desired E1 dehydration pathway and major competing side reactions.

Troubleshooting Guide

This section addresses the most common experimental issues encountered during the dehydration of Bis(4-(tert-butyl)phenyl)methanol.

Question 1: My reaction turned dark brown/black, and the final product is an insoluble, tar-like substance. What is happening and how can I prevent it?

Answer: This is a classic sign of uncontrolled polymerization. There are two primary culprits:

  • Friedel-Crafts Alkylation: The highly reactive benzylic carbocation intermediate can act as a potent electrophile, attacking the electron-rich aromatic ring of another molecule (starting material, product, or another oligomer). The tert-butyl groups are electron-donating, further activating the rings towards this electrophilic attack.[2][3][4][5]

  • Alkene Polymerization: The desired alkene product can be re-protonated by the acid catalyst, forming another carbocation that initiates a chain-growth polymerization with other alkene molecules.

Solutions:

  • Reduce Reaction Temperature: Polymerization reactions have a higher activation energy than the desired dehydration. Running the reaction at the lowest effective temperature will significantly favor alkene formation.

  • Use a Milder, Non-Oxidizing Acid: Concentrated sulfuric acid is a strong oxidizing agent and can promote charring.[6][7] Phosphoric acid (H₃PO₄) or p-toluenesulfonic acid (p-TsOH) are excellent, less aggressive alternatives that minimize oxidative side reactions.[6][7][8]

  • Maintain Dilute Conditions: High concentrations increase the probability of intermolecular reactions like Friedel-Crafts alkylation. Using a suitable solvent (e.g., toluene, xylene) is crucial.

  • Shorten Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting alcohol is consumed, work up the reaction immediately to prevent the product from degrading or polymerizing.

Question 2: My main byproduct has a high molecular weight, but it's a discrete compound, not a polymer. NMR suggests a symmetrical structure. What is it?

Answer: You are likely forming Bis[bis(4-tert-butylphenyl)methyl] ether . This occurs via an SN1-type reaction where a molecule of the starting alcohol acts as a nucleophile and attacks the carbocation intermediate. This side reaction is competitive with the E1 elimination pathway and is generally favored at lower temperatures.[9][10]

Solutions:

  • Increase Reaction Temperature: Elimination reactions are favored over substitution reactions at higher temperatures. The increased entropy from forming two molecules (alkene and water) from one (protonated alcohol) makes the Gibbs free energy of elimination more favorable as temperature increases.[9] A typical temperature range for secondary alcohol dehydration to favor elimination is 100-140 °C.[11]

  • Efficient Water Removal: The formation of the ether is also a reversible, acid-catalyzed dehydration (between two alcohol molecules). By efficiently removing the water produced during the reaction, you shift the equilibrium towards the alkene product according to Le Châtelier's principle.

Question 3: My yield is low and my TLC shows multiple spots, indicating a complex mixture. How can I improve selectivity for the desired alkene?

Answer: Low selectivity is a result of multiple side reactions occurring simultaneously. A systematic optimization of your reaction conditions is necessary.

Troubleshooting Workflow:

G Problem Low Yield & Poor Selectivity Cause1 Sub-optimal Temperature Problem->Cause1 Cause2 Incorrect Acid Catalyst Problem->Cause2 Cause3 Water Accumulation Problem->Cause3 Cause4 High Concentration Problem->Cause4 Sol1 Action: Titrate Temperature (e.g., start at 100°C in toluene) Cause1->Sol1 Sol2 Action: Switch to H₃PO₄ or p-TsOH Cause2->Sol2 Sol3 Action: Use a Dean-Stark Trap Cause3->Sol3 Sol4 Action: Use a High-Boiling Solvent (e.g., Toluene/Xylene) Cause4->Sol4

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Detailed Actions:

  • Optimize Temperature and Water Removal: The most effective strategy is to use a high-boiling solvent like toluene or xylene and a Dean-Stark apparatus .[12][13][14][15] This setup allows you to heat the reaction to a consistent temperature (the boiling point of the solvent) while continuously removing water via azeotropic distillation. This physically removes a product, driving the reaction to completion and preventing the reverse reaction (hydration of the alkene).[16]

  • Re-evaluate Your Catalyst: If you are using H₂SO₄, switch to H₃PO₄ or p-TsOH. They provide the necessary protons without the aggressive oxidizing properties.[6][7][8]

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the acid-catalyzed dehydration?

A: The reaction proceeds via a three-step E1 mechanism:

  • Protonation: The lone pair on the alcohol's oxygen atom attacks a proton (H⁺) from the acid catalyst, forming a protonated alcohol (an alkyloxonium ion). This is a fast, reversible step that converts the poor -OH leaving group into an excellent H₂O leaving group.[17]

  • Carbocation Formation: The C-O bond breaks, and the water molecule departs, leaving behind a secondary benzylic carbocation. This is the slow, rate-determining step of the reaction.[1][17] The carbocation is stabilized by resonance across both 4-tert-butylphenyl rings.

  • Deprotonation: A weak base (like water or another alcohol molecule) removes a proton from the carbon adjacent to the carbocation, forming the alkene double bond and regenerating the acid catalyst.[17]

Q: Which acid catalyst is best for this reaction?

A: There is no single "best" catalyst, but there is a clear hierarchy based on minimizing side reactions.

CatalystStrengthOxidizing PotentialCommon IssuesRecommendation
Conc. H₂SO₄ Very StrongHighCharring, oxidation byproducts (SO₂), polymerization.[7][18]Not recommended unless other options fail.
Conc. H₃PO₄ StrongLowCleaner reaction, less charring.[6][7][8]Highly Recommended. A safer and more selective choice.
p-TsOH StrongLowSolid, easy to handle. Effective catalyst.Highly Recommended. Often used with a Dean-Stark trap.

Q: Can I run this reaction neat (without solvent)?

A: It is strongly discouraged. While it might seem simpler, running the reaction neat leads to very high concentrations of reactants and intermediates. This dramatically increases the rate of intermolecular side reactions, especially Friedel-Crafts alkylation and polymerization, leading to low yields and difficult purification. Using a solvent like toluene allows for better temperature control and keeps the reactive species diluted from one another.

Recommended Experimental Protocol

This protocol is designed as a robust starting point for the selective dehydration of Bis(4-(tert-butyl)phenyl)methanol.

Objective: To synthesize 1,1-bis(4-tert-butylphenyl)ethene with high yield and purity.

Materials:

  • Bis(4-(tert-butyl)phenyl)methanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark trap[12][14]

  • Reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the flask, add Bis(4-(tert-butyl)phenyl)methanol (1.0 eq) and toluene (approx. 5-10 mL per gram of alcohol).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

  • Reaction: Fill the Dean-Stark trap with toluene. Heat the mixture to a vigorous reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Follow the reaction's progress by monitoring the amount of water collected in the trap (compare to the theoretical amount of 1.0 eq) and by TLC analysis of the reaction mixture.

  • Workup: Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature.

  • Transfer the reaction mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (to neutralize the acid catalyst), followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexanes) or flash column chromatography on silica gel if necessary.

References

  • Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule. (n.d.). A-Level Chemistry. Retrieved February 27, 2026, from [Link]

  • Dehydration by H2SO4 vs H3PO4. (2020, May 28). Difference Between. Retrieved February 27, 2026, from [Link]

  • Clark, J. (n.d.). Dehydration of Alcohols. Chemguide. Retrieved February 27, 2026, from [Link]

  • Dehydrating Alcohols to Make Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Friedel–Crafts reaction. (2024, February 25). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Ashenhurst, J. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Chemistry Steps. Retrieved February 27, 2026, from [Link]

  • Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols (With Acid). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved February 27, 2026, from [Link]

  • When dehydrating an alcohol such as ethanol, why is phosphoric or sulfuric acid used and never nitric acid? (2020, June 17). Quora. Retrieved February 27, 2026, from [Link]

  • Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. (2024, May 13). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Dean-Stark. (n.d.). University of York Chemistry Teaching Labs. Retrieved February 27, 2026, from [Link]

  • Continuous process for dehydration of tertiary butyl alcohol. (1970, May 5). Google Patents.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Alkenes from Dehydration of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Dean–Stark apparatus. (2023, December 29). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Shi, B., & Davis, B. H. (1995). Alcohol dehydration: Mechanism of ether formation using an alumina catalyst. Journal of Catalysis, 157(2), 359-367. Retrieved February 27, 2026, from [Link]

  • Chemistry Dehydration Of Alcohols. (n.d.). SATHEE. Retrieved February 27, 2026, from [Link]

  • Why are polymerization reactions also referred to by the name of dehydration synthesis reactions? (2016, June 18). Quora. Retrieved February 27, 2026, from [Link]

  • Dehydrogenation (Dehydration) of Alcohols. (n.d.). BYJU'S. Retrieved February 27, 2026, from [Link]

  • Crystal structure of (E)-1-(4-tert-butylphenyl)-2-(4-iodophenyl)ethene. (2015). Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 27, 2026, from [Link]

  • Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • Improved Method for Dehydrating Secondary Alcohols Using Inorganic Sulfates Supported on Silica in Refluxing Octane. (2002, April 30). Industrial & Engineering Chemistry Research. Retrieved February 27, 2026, from [Link]

  • Dean-Stark apparatus – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 27, 2026, from [Link]

  • Dehydration of Alcohols. (2019, June 5). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes. (n.d.). Moodle. Retrieved February 27, 2026, from [Link]

  • Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate. (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Eliminations of benzylic systems. (n.d.). University of Calgary. Retrieved February 27, 2026, from [Link]

  • Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. (2018, June 11). ACS Earth and Space Chemistry. Retrieved February 27, 2026, from [Link]

  • Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand. (n.d.). Dalton Transactions. Retrieved February 27, 2026, from [Link]

  • Mechanism and kinetics of the autocatalytic dehydration of tert-butanol in near-critical water. (n.d.). University of Delaware. Retrieved February 27, 2026, from [Link]

  • Continuous process for dehydration of tertiary butyl alcohol. (1979, May 22). Google Patents.
  • Preparation of 4-tert-butylphenol. (n.d.). PrepChem.com. Retrieved February 27, 2026, from [Link]

  • Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. (n.d.). DOI. Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Solubilization Strategies for Bis(4-(tert-butyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The Challenge: Bis(4-(tert-butyl)phenyl)methanol presents a classic "brick dust" solubility profile.[1] With a computed LogP of ~6.1 and two bulky tert-butyl groups, this molecule is highly lipophilic and sterically hindered.[1] It resists solvation in aqueous media because the water lattice cannot easily accommodate the hydrophobic bulk of the two phenyl rings.

Physicochemical Snapshot:

Property Value Implication
Molecular Weight 296.45 g/mol Moderate size; fits β-Cyclodextrin cavity.[1]
LogP (XLogP3) ~6.1 Highly hydrophobic; practically insoluble in water.[1]
H-Bond Donors 1 (–OH) Limited interaction with water; overwhelmed by hydrophobic bulk.[1]

| Key Structural Feature | tert-Butyl groups | Steric bulk prevents tight crystal packing but repels water.[1] |

Decision Matrix: Selecting Your Solubilization Strategy

Do not guess. Use this logic flow to select the protocol that matches your downstream application.

SolubilityDecision Start Start: Define Application Conc Required Final Concentration? Start->Conc LowConc Low (< 10 µM) Conc->LowConc HighConc High (> 10 µM) Conc->HighConc MethodA Method A: DMSO Spike (Simple, Fast) LowConc->MethodA AssayType Assay Tolerance? HighConc->AssayType CellBased Cell Culture / Enzymatic AssayType->CellBased Sensitive InVivo In Vivo / Animal AssayType->InVivo Robust MethodB Method B: HP-β-CD Complex (Biocompatible, Stable) CellBased->MethodB MethodC Method C: Surfactant/Micelle (Tween 80/PEG) InVivo->MethodC

Figure 1: Decision matrix for selecting the appropriate solubilization method based on concentration requirements and biological sensitivity.

Protocol Guides & Troubleshooting

Method A: The "DMSO Spike" (Low Concentration Assays)

Best for: High-throughput screening (HTS), enzymatic assays, and cell culture where DMSO < 0.1%.

The Mechanism: You are relying on kinetic solubility . You dissolve the compound in a water-miscible organic solvent (DMSO) and dilute it so rapidly that the molecules disperse before they can re-aggregate into crystals.

Protocol:

  • Stock Prep: Dissolve Bis(4-(tert-butyl)phenyl)methanol in anhydrous DMSO to create a 10 mM or 20 mM stock . Vortex until clear.

  • Intermediate Dilution (Critical Step): Do not pipette directly into the cell well.

    • Prepare a "working solution" in culture media (without serum) or buffer.[1]

    • Technique: Hold the buffer tube at a 45° angle. Vortex the buffer while slowly injecting the DMSO stock into the vortex vortex.

  • Final Addition: Add the working solution to your assay plate.

Troubleshooting FAQ:

Q: My solution turns cloudy immediately upon adding DMSO to PBS. A: You hit the "Crash-Out" point.[1] The local concentration of the drug exceeded its solubility limit before mixing. Fix: Use the "Vortex Injection" technique described above. If it still precipitates, your concentration is too high.[1] Switch to Method B.

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol evaporates faster, potentially changing concentrations in open-well plates. DMSO is preferred for stability, provided your cells tolerate it (keep <0.1% v/v).[1]

Method B: Cyclodextrin Complexation (The "Gold Standard")

Best for: High concentrations (>50 µM), sensitive cell lines, and preventing precipitation over time.

The Mechanism: The bulky tert-butyl phenyl group fits snugly into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The outer shell of the CD is hydrophilic, tricking the water into accepting the complex.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1] Filter sterilize (0.22 µm).

  • Solubilization:

    • Add Bis(4-(tert-butyl)phenyl)methanol powder to the CD solution.[1]

    • Pro-Tip: This process is slow.[1] Sonicate for 30 minutes at 40°C, then shake/stir overnight at room temperature.

    • Alternative (Solvent Evaporation): Dissolve the drug in a small volume of acetone. Add this to the CD solution. Stir open-capped to let acetone evaporate, leaving the drug trapped in the CD.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, you exceeded the loading capacity. Use the supernatant.

Troubleshooting FAQ:

Q: Why HP-β-CD and not regular β-CD? A: Native β-CD has lower water solubility (~18 mg/mL) and is nephrotoxic in vivo.[1] HP-β-CD is highly soluble (>500 mg/mL) and safer.[1]

Q: What is the stoichiometry? A: Usually 1:1. However, because this molecule has twotert-butyl phenyl groups, it may bridge two CD molecules or require a 2:1 (Host:Guest) ratio for full coverage.[1] Always use excess CD.

Method C: Surfactant/Co-solvent System (Animal/Formulation)

Best for: IP/PO dosing in rodents where higher loads are needed.[1]

The Mechanism: Surfactants like Polysorbate 80 form micelles that encapsulate the lipophilic drug.

Protocol (Standard Formulation):

  • Weigh the compound.[1]

  • Add 5% DMSO and 5% Polysorbate 80 (Tween 80) .[1] Vortex to wet the powder completely.

  • Slowly add 90% Saline or PBS while vortexing.

  • Result should be a stable, milky suspension or clear micellar solution.[1]

Scientist's Note: Avoid PEG-400 if possible for this specific molecule; the tert-butyl groups are so hydrophobic they often phase-separate from PEG/Water mixtures unless a surfactant is present.[1]

Analytical Troubleshooting (HPLC)

Issue: "I see broad, tailing peaks or carryover in my HPLC."

Root Cause: The tert-butyl groups stick aggressively to the C18 chains in your column. Isocratic runs often fail to elute it sharply.[1]

Optimized HPLC Conditions:

Parameter Recommendation
Column C8 or Phenyl-Hexyl (Better selectivity for aromatics than C18)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) or Methanol (MeCN is stronger for this lipophile)
Gradient Start high![1] 50% B to 95% B. Do not start at 5-10% B; it will stick to the head of the column.

| Wash Step | Needle wash with 100% Isopropanol or MeCN to prevent carryover.[1] |

Workflow Visualization

Workflow cluster_0 Step 1: Stock Prep cluster_1 Step 2: Solubilization cluster_2 Step 3: Application Stock Dissolve in 100% DMSO (20 mM) Direct Direct Dilution (Risk: Precipitation) Stock->Direct < 1% v/v final Complex HP-β-CD Complexation (Stable) Stock->Complex Add to 20% CD sol Assay Biological Assay Direct->Assay Complex->Assay

Figure 2: Operational workflow from solid powder to assay-ready solution.

References

  • PubChem. Bis(4-(tert-butyl)phenyl)methanol (Compound CID 357627).[1][2] National Library of Medicine.[1] [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for HP-β-CD solubilization mechanisms). [Link]

  • Timm, M., et al. (2013).[1] DMSO tolerance in cell-based assays. Cytotechnology. (Grounding for DMSO limits in cell culture). [Link]

  • Heo, H. J., et al. (2000).[1] Complexation between tert-Butyl Ketones and β-Cyclodextrin.[1][3] The Journal of Organic Chemistry. (Mechanistic evidence for tert-butyl group fitting in β-CD cavities). [Link]

Sources

Validation & Comparative

1H NMR Spectral Analysis Guide: Bis(4-(tert-butyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural verification of Bis(4-(tert-butyl)phenyl)methanol (CAS: 16607-60-6) using 1H NMR spectroscopy. It is designed for analytical chemists and synthetic researchers requiring rigorous purity assessment protocols.

Executive Summary & Application Context

Bis(4-(tert-butyl)phenyl)methanol is a symmetric secondary alcohol frequently utilized as a bulky intermediate in the synthesis of chiral ligands (e.g., for enantioselective catalysis) or as a lipophilic building block in medicinal chemistry.

The Analytical Challenge: While the synthesis (typically Grignard addition) is straightforward, the primary analytical challenge lies in distinguishing the target alcohol from:

  • The Ketone Impurity: Bis(4-(tert-butyl)phenyl)methanone (Oxidation product).

  • The Aldehyde Precursor: 4-tert-butylbenzaldehyde (Incomplete reaction).

  • The Homocoupling Side-product: 4,4'-Di-tert-butylbiphenyl.

This guide provides a comparative spectral analysis to definitively validate the structure and purity of the target alcohol.[1]

Theoretical Structural Analysis

The molecule possesses


 symmetry, rendering the two aromatic rings chemically equivalent. This simplifies the spectrum but requires careful integration to confirm stoichiometry.
MoietyProton CountMultiplicityApprox.[2] Shift (

, ppm)
Key Diagnostic Feature
Tert-butyl 18HSinglet1.30 – 1.32High intensity singlet; integration reference.[3]
Aromatic 8HAA'BB' (2 Doublets)7.30 – 7.40Characteristic "roofing" effect common in para-substituted benzenes.
Methine 1HSinglet*5.75 – 5.85Diagnostic for secondary alcohol. *Splitting depends on solvent.
Hydroxyl 1HBroad Singlet2.0 – 2.5Variable shift; exchangeable with

.

Experimental Protocol: Self-Validating Analysis

To ensure high-fidelity data, follow this two-stage solvent protocol. This method validates the alcohol functionality beyond simple chemical shift assignment.

Stage 1: Routine Purity Check ( )

Purpose: Rapid identification of gross impurities and solvent residuals.

  • Preparation: Dissolve ~10 mg of sample in 0.6 mL

    
     (99.8% D).
    
  • Acquisition: Standard proton parameters (sw = 20 ppm, d1 = 1-5 sec, ns = 16).

  • Observation:

    • Look for the Methine (CH-OH) singlet at ~5.8 ppm.

    • Validation: The Hydroxyl (-OH) proton will likely appear as a broad singlet around 2.2 ppm due to rapid proton exchange.

    • Red Flag: Any signal at ~10.0 ppm indicates unreacted aldehyde.

Stage 2: Structural Confirmation ( )

Purpose: Proof of Secondary Alcohol (Vicinal Coupling).

  • Preparation: Dissolve ~10 mg of sample in 0.6 mL

    
    . Ensure the solvent is dry (ampoule grade recommended).
    
  • Mechanism: DMSO forms strong hydrogen bonds with the alcohol -OH, slowing down proton exchange.

  • Result:

    • The -OH signal shifts downfield (~5.5 - 6.0 ppm) and splits into a doublet (

      
      ).
      
    • The Methine (CH) signal splits from a singlet into a doublet .

    • Conclusion: Observation of this coupling confirms the presence of the

      
       motif and rules out ethers or other non-exchangeable species.
      

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common synthetic impurities.

Table 1: Spectral Differentiation Matrix
FeatureTarget Alcohol Ketone Impurity Aldehyde Precursor
Core Structure



Key Diagnostic

5.8 (s, 1H)
No signal at 5.8

10.0 (s, 1H)
Aromatic Shift

7.3 - 7.4

7.7 - 7.8 (Deshielded ortho)

7.8 (Deshielded ortho)
Tert-butyl

1.31

1.36

1.35
Integration 18:8:1:118:8 (No aliphatic H)9:4:1

Note: The ketone impurity causes a significant downfield shift of the aromatic protons ortho to the carbonyl (from ~7.3 to ~7.7 ppm) due to the electron-withdrawing anisotropy of the C=O bond.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for validating the compound.

NMR_Workflow Sample Crude Product Bis(4-(tert-butyl)phenyl)methanol Solvent_CDCl3 Dissolve in CDCl3 Sample->Solvent_CDCl3 Spectrum_A Acquire 1H NMR Solvent_CDCl3->Spectrum_A Check_10ppm Signal at ~10.0 ppm? Spectrum_A->Check_10ppm Aldehyde Impurity: Aldehyde (Incomplete Rxn) Check_10ppm->Aldehyde Yes Check_58ppm Signal at ~5.8 ppm? Check_10ppm->Check_58ppm No Ketone Impurity: Ketone (Over-oxidation) Check_58ppm->Ketone No Check_OH OH Confirmation (Optional) Check_58ppm->Check_OH Yes (Singlet) DMSO_Test Re-run in DMSO-d6 Check_OH->DMSO_Test Rigorous Final Validated Structure Check_OH->Final Routine Coupling Observe CH-OH Splitting (Doublet-Doublet) DMSO_Test->Coupling Coupling->Final

Caption: Logic flow for distinguishing the target alcohol from oxidative impurities using solvent-dependent NMR effects.

Detailed Spectral Assignments (Correlation)

The diagram below correlates specific protons in the molecule to their expected chemical shifts and multiplicities.

Structure_Correlation Molecule Bis(4-(tert-butyl)phenyl)methanol tBu Tert-butyl Groups (18H) Shift_13 1.31 ppm (Singlet) tBu->Shift_13 Ar_Ortho Ar-H (Ortho to CH) (4H) Shift_73 7.30 - 7.40 ppm (AA'BB' Doublets) Ar_Ortho->Shift_73 Ar_Meta Ar-H (Meta to CH) (4H) Ar_Meta->Shift_73 Methine Methine (CH) (1H) Shift_58 5.80 ppm (Singlet in CDCl3) Methine->Shift_58 Hydroxyl Hydroxyl (OH) (1H) Shift_22 ~2.2 ppm (Broad Singlet) Hydroxyl->Shift_22

Caption: Proton assignment map. Note that aromatic protons often overlap or appear as a tight AA'BB' system depending on field strength.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 357627, Bis(4-(tert-butyl)phenyl)methanol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[2] Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[4] Retrieved from [Link]

Sources

Comprehensive Reactivity Comparison: Bis(4-(tert-butyl)phenyl)methanol vs. Unsubstituted Benzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate diarylmethanol derivative is critical when designing sterically demanding ligands, protecting groups, or tracking solvolysis kinetics. This guide provides an objective, data-driven comparison between bis(4-(tert-butyl)phenyl)methanol and unsubstituted benzhydrol (diphenylmethanol) , detailing how para-alkyl substitution fundamentally alters thermodynamic stability and steric shielding without compromising the reactivity of the secondary carbinol center.

Structural and Electronic Profiling

To understand the divergent reactivity of these two molecules, we must analyze the causality behind their electronic and steric properties:

  • Electronic Effects & Carbocation Stability: The tert-butyl group acts as a powerful electron-donating group through both inductive (+I) and hyperconjugative effects. When bis(4-(tert-butyl)phenyl)methanol undergoes heterolysis during

    
     reactions, the resulting diarylmethyl cation is exceptionally stabilized. According to the Mayr electrophilicity scale [1], the unsubstituted benzhydrylium cation is highly reactive and electrophilic (
    
    
    
    ). In contrast, the introduction of para-alkyl groups drastically lowers this parameter (
    
    
    ), yielding a highly stable, less electrophilic, and more selective carbocation intermediate.
  • Steric Shielding & Lipophilicity: While the carbinol center in both molecules is a secondary alcohol with similar immediate steric hindrance, the bulky tert-butyl groups on the aromatic rings act as a "steric umbrella." This architectural feature is heavily exploited in organometallic chemistry to synthesize extremely sterically shielding N-heterocyclic carbene (NHC) ligands, such as the IPr** ligand [2]. Furthermore, the tert-butyl groups block the para positions from unwanted electrophilic aromatic substitution and drastically increase the molecule's lipophilicity (LogP).

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative performance metrics of both compounds, providing a clear framework for reagent selection.

ParameterUnsubstituted BenzhydrolBis(4-(tert-butyl)phenyl)methanol
Aromatic Substitution Susceptible to ortho/para electrophilic attackPara position blocked; ortho sterically hindered
Carbocation Stability (Mayr

)
Lower thermodynamic stability (

)
High thermodynamic stability (

)

Solvolysis Rate
BaselineSignificantly accelerated (stabilized transition state)
Oxidation to Ketone Facile (Standard kinetics)Facile (Slightly accelerated by electron density)
Lipophilicity (LogP) Moderate (~2.8)High (>5.0)
Primary Application General protecting group, intermediateBulky ligand design (e.g., NHCs), radical stabilization [3]

Mechanistic Pathway: Solvolysis

The diagram below illustrates the divergent energy landscapes and intermediate stabilities during the


 solvolysis of both compounds.

Reactivity cluster_0 Unsubstituted Benzhydrol cluster_1 Bis(4-(tert-butyl)phenyl)methanol A1 Benzhydrol B1 Protonation & H2O Loss A1->B1 C1 Benzhydryl Cation (Less Stable, E = 5.90) B1->C1 D1 Fast Nucleophilic Attack (Non-selective) C1->D1 C2 Bis(t-butyl)benzhydryl Cation (Highly Stable, E ≈ 3.6) C1->C2 +I & Hyperconjugation Stabilization A2 Bis(t-butyl)benzhydrol B2 Protonation & H2O Loss A2->B2 B2->C2 D2 Controlled Nucleophilic Attack (Highly Selective) C2->D2

Figure 1: Comparative S_N1 solvolysis pathways highlighting carbocation stabilization.

Experimental Protocols

To practically demonstrate these reactivity differences, the following self-validating workflows are provided.

Protocol 1: Kinetic Solvolysis Assay

Causality: This protocol quantifies the stabilization effect of the tert-butyl groups. By converting the alcohols to chlorides and measuring their solvolysis in an aqueous organic mixture, we can directly observe the accelerated


 kinetics of the substituted analog due to its lower activation energy barrier.
  • Halide Generation: Dissolve 2.0 mmol of the respective alcohol in 10 mL of anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C. Add 2.5 mmol of thionyl chloride (

    
    ) dropwise.
    
  • Reaction Validation: Stir for 1 hour. Monitor the reaction via TLC (Hexane/EtOAc 9:1). The complete disappearance of the polar alcohol spot validates full conversion to the benzhydryl chloride. Remove the solvent and excess

    
     under reduced pressure.
    
  • Solvolysis Setup: Prepare a solvent mixture of 80% acetone and 20% deionized water (v/v). Equilibrate 3.0 mL of this mixture at exactly 25.0 °C in a thermostated UV-Vis spectrophotometer quartz cuvette.

  • Kinetic Tracking: Inject 10 µL of a 0.1 M solution of the benzhydryl chloride (in dry dioxane) into the cuvette.

  • Data Acquisition: Monitor the generation of HCl by tracking the change in conductivity, or track the transient UV absorbance of the carbocation. Calculate the first-order rate constant (

    
    ).
    
    • Expected Outcome: Bis(4-(tert-butyl)phenyl)methyl chloride will exhibit a significantly higher

      
       than unsubstituted benzhydryl chloride, validating the +I and hyperconjugative stabilization.
      
Protocol 2: Selective Oxidation to Benzophenone Derivatives

Causality: This experiment proves that despite the massive steric bulk enveloping the aromatic rings of bis(4-(tert-butyl)phenyl)methanol, the secondary carbinol center remains fully accessible for standard oxidation reactions.

  • Reaction Setup: Dissolve 1.0 mmol of the selected alcohol in 10 mL of anhydrous DCM in a 25 mL round-bottom flask.

  • Oxidation: Add 10.0 mmol (excess) of activated Manganese(IV) oxide (

    
    ). Stir the black suspension vigorously at room temperature (20 °C).
    
  • In-Process Monitoring: The electron-rich nature of the tert-butyl rings slightly increases the electron density at the carbinol oxygen, facilitating rapid oxidation. Monitor via TLC. The reaction should reach completion within 2–4 hours for both substrates.

  • Workup & Validation: Filter the suspension through a short pad of Celite to remove the

    
    . Wash the pad with an additional 10 mL of DCM. Evaporate the filtrate under reduced pressure to yield the corresponding benzophenone derivative.
    
  • Spectroscopic Validation: Confirm the success of the oxidation via FT-IR spectroscopy. The broad O-H stretch (~3300 cm⁻¹) must be completely absent, replaced by a sharp, strong carbonyl (C=O) stretch at ~1660 cm⁻¹.

References

  • Solvent Nucleophilicity | Journal of the American Chemical Society |[Link]

  • Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand | Arkivoc |[Link]

  • Effects of adjacent acceptors and donors on the stabilities of carbon-centered radicals | Journal of the American Chemical Society |[Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 4,4'-di-tert-butylbenzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

The Logic of Fragmentation: A Predictive Approach

Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•)[1]. This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a unique structural identifier.

The fragmentation of 4,4'-di-tert-butylbenzhydrol is predicted to be a composite of the characteristic fragmentation pathways of its three key structural motifs: the tert-butyl groups, the aromatic rings, and the benzhydrol core.

Predicted Fragmentation Pattern of 4,4'-di-tert-butylbenzhydrol

The structure of 4,4'-di-tert-butylbenzhydrol is characterized by a central diphenylmethanol core with a tert-butyl group on each of the para positions. Its molecular weight is 296.48 g/mol .

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical ([M-15]⁺): The presence of tert-butyl groups makes the loss of a methyl radical (•CH₃) a highly probable initial fragmentation step. This leads to the formation of a stable tertiary carbocation. The resulting ion at m/z 281 is expected to be a prominent peak in the spectrum.

  • Formation of the Tropylium-like Ion: Following the initial loss of a methyl group, the resulting ion can undergo further rearrangement and fragmentation. Cleavage of the bond between the benzylic carbon and the substituted phenyl ring can lead to a resonance-stabilized ion.

  • Loss of a tert-Butyl Group ([M-57]⁺): The entire tert-butyl group can be lost as a radical, resulting in an ion at m/z 239 .

  • Formation of the tert-Butyl Cation ([C(CH₃)₃]⁺): A characteristic and often abundant peak for compounds containing a tert-butyl group is the tert-butyl cation at m/z 57 .

  • Loss of Water ([M-18]⁺): The presence of the hydroxyl group in the benzhydrol core makes the elimination of a water molecule a likely fragmentation pathway, especially through a thermal or rearrangement process. This would result in an ion at m/z 278 .

  • Cleavage at the Benzhydryl Carbon: The C-C bond connecting the two substituted phenyl rings to the hydroxyl-bearing carbon can cleave. This can lead to the formation of a substituted benzoyl-like cation or a substituted phenyl cation.

Comparative Analysis: Unveiling the Influence of Substituents

To ground our predictions in experimental evidence, we will now compare the expected fragmentation of 4,4'-di-tert-butylbenzhydrol with the known EI mass spectra of benzhydrol and 4-tert-butylphenol.

Benzhydrol: The Unsubstituted Core

The mass spectrum of benzhydrol (C₁₃H₁₂O, MW: 184.23 g/mol ) provides a baseline for the fragmentation of the diphenylmethanol core[2][3].

Key Experimental Fragments of Benzhydrol:

m/zProposed FragmentFragmentation Pathway
184[M]⁺•Molecular Ion
183[M-H]⁺Loss of a hydrogen atom
166[M-H₂O]⁺•Loss of water
105[C₆H₅CO]⁺ or [C₆H₅CHOH]⁺α-cleavage at the benzylic carbon
77[C₆H₅]⁺Phenyl cation

The fragmentation of benzhydrol is dominated by the loss of a hydrogen atom, the loss of water, and cleavage at the benzylic carbon to form the stable benzoyl-like cation (m/z 105) and the phenyl cation (m/z 77)[2].

4-tert-Butylphenol: The Substituted Aromatic Ring

The mass spectrum of 4-tert-butylphenol (C₁₀H₁₄O, MW: 150.22 g/mol ) illustrates the characteristic fragmentation of a tert-butylated aromatic ring[4][5].

Key Experimental Fragments of 4-tert-Butylphenol:

m/zProposed FragmentFragmentation Pathway
150[M]⁺•Molecular Ion
135[M-CH₃]⁺Loss of a methyl radical
107[M-C₃H₇]⁺Loss of a propyl radical
91[C₇H₇]⁺Tropylium ion

The most significant fragmentation pathway for 4-tert-butylphenol is the loss of a methyl radical to form a highly stable benzylic-type cation at m/z 135[4]. This demonstrates the strong directing effect of the tert-butyl group in fragmentation.

Synthesizing the Comparison: What to Expect from 4,4'-di-tert-butylbenzhydrol

By combining the fragmentation patterns of the core and the substituted ring, we can construct a more detailed prediction for 4,4'-di-tert-butylbenzhydrol:

  • High Abundance of [M-15]⁺: Similar to 4-tert-butylphenol, the loss of a methyl radical from one of the tert-butyl groups is expected to be a very favorable process, leading to a strong peak at m/z 281 .

  • Prominent Benzhydryl-type Fragments: Following the initial loss, subsequent cleavages around the central carbon, analogous to benzhydrol, are likely.

  • Characteristic tert-Butyl Fragments: The presence of the tert-butyl cation at m/z 57 is almost certain.

  • Reduced Molecular Ion Intensity: Due to the numerous favorable fragmentation pathways initiated by the tert-butyl groups, the molecular ion peak at m/z 296 may be of lower relative abundance compared to the unsubstituted benzhydrol.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify these predictions, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. The use of GC is appropriate for the analysis of this relatively volatile and thermally stable compound.

Step-by-Step GC-MS Protocol:

  • Sample Preparation:

    • Dissolve approximately 1 mg of 4,4'-di-tert-butylbenzhydrol in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the solution to ensure complete dissolution.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless (to maximize sensitivity).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C (for EI).

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Causality Behind Experimental Choices:

  • The choice of a non-polar HP-5ms column is suitable for the separation of relatively non-polar aromatic compounds.

  • A high injector and transfer line temperature prevents condensation of the analyte.

  • The temperature ramp is designed to ensure good chromatographic separation and peak shape.

  • A 70 eV electron energy is the standard for EI-MS, which allows for comparison with standard mass spectral libraries[1].

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation pathways for 4,4'-di-tert-butylbenzhydrol and the experimentally observed pathways for the comparative compounds.

G cluster_main 4,4'-di-tert-butylbenzhydrol Fragmentation (Predicted) M [M]⁺• (m/z 296) M_minus_15 [M-CH₃]⁺ (m/z 281) M->M_minus_15 - •CH₃ M_minus_57 [M-C(CH₃)₃]⁺ (m/z 239) M->M_minus_57 - •C(CH₃)₃ tBu [C(CH₃)₃]⁺ (m/z 57) M->tBu M_minus_18 [M-H₂O]⁺• (m/z 278) M->M_minus_18 - H₂O

Caption: Predicted EI fragmentation of 4,4'-di-tert-butylbenzhydrol.

G cluster_comp1 Benzhydrol Fragmentation (Experimental) M_b [M]⁺• (m/z 184) M_b_minus_1 [M-H]⁺ (m/z 183) M_b->M_b_minus_1 - •H M_b_minus_18 [M-H₂O]⁺• (m/z 166) M_b->M_b_minus_18 - H₂O frag_105 [C₇H₅O]⁺ (m/z 105) M_b->frag_105 - •C₆H₅ frag_77 [C₆H₅]⁺ (m/z 77) frag_105->frag_77 - CO

Caption: Experimental EI fragmentation of benzhydrol.

G cluster_comp2 4-tert-Butylphenol Fragmentation (Experimental) M_p [M]⁺• (m/z 150) M_p_minus_15 [M-CH₃]⁺ (m/z 135) M_p->M_p_minus_15 - •CH₃

Caption: Experimental EI fragmentation of 4-tert-butylphenol.

Conclusion

While a definitive experimental mass spectrum for 4,4'-di-tert-butylbenzhydrol is not publicly available, a thorough understanding of mass spectrometry principles and the fragmentation of analogous structures allows for a robust prediction of its fragmentation pattern. The presence of the di-tert-butyl substituents is expected to be the dominant factor, initiating fragmentation through the loss of methyl radicals and leading to a series of stable carbocations. This contrasts with the fragmentation of unsubstituted benzhydrol, which is primarily dictated by the lability of the benzylic proton and the hydroxyl group. This comparative guide provides a solid foundation for researchers encountering this or structurally similar molecules, enabling more confident spectral interpretation and structural elucidation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7037, Benzhydrol." PubChem, [Link].

  • National Institute of Standards and Technology. "4-tert-Butylphenol, TMS derivative" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • mzCloud. "4-tert-butylphenol." [Link].

  • National Institute of Standards and Technology. "Phenol, p-tert-butyl-" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • National Institute of Standards and Technology. "Benzhydrol, 4-bromo-" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • National Institute of Standards and Technology. "4-tert-Butylphenol, TMS derivative" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • National Institute of Standards and Technology. "Benzenemethanol, α-phenyl-" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • SpectraBase. "Benzhydrol - Optional[1H NMR] - Spectrum." [Link].

  • National Institute of Standards and Technology. "Benzenemethanol, α-phenyl-" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • National Institute of Standards and Technology. "Benzhydrol, 4-bromo-" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • The Good Scents Company. "4-tert-butyl phenol, 98-54-4." [Link].

  • Wikipedia. "4-tert-Butylphenol." [Link].

  • National Institute of Standards and Technology. "2,4-Di-tert-butylphenol" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • National Institute of Standards and Technology. "Benzhydrol, 4-bromo-" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • Vinati Organics. "Para Tertiary Butyl Phenol (PTBP), 4 Tert Butylphenol - CAS 98-54-4." [Link].

  • El-Sayed, M. Y. "Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems." Molecules 9.9 (2004): 744-753.
  • Sparkman, O. David. "Interpretation of mass spectra." University of the Pacific, Stockton, CA (2006).
  • Turecek, Frantisek. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." Journal of the American Society for Mass Spectrometry 35.2 (2024): 235-266.
  • Rontani, Jean-François, et al. "Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples." Rapid Communications in Mass Spectrometry 33.19 (2019): 1601-1610.
  • Toyama, T., et al. "Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment." Applied and Environmental Microbiology 79.22 (2013): 6991-6997.
  • ResearchGate. "EI mass spectrum and fragmentation scheme of the tert -butyl-dimethylsilyl derivative of 3,4- dimethylbenzoic acid." [Link].

  • Sparkman, O. David. "Anatomy of an Ion's Fragmentation After Electron Ionization, Part I." Spectroscopy 35.11 (2020): 9-17.

Sources

A Senior Application Scientist's Guide to the Melting Point Determination and Purity Assessment of Bis(4-(tert-butyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bis(4-(tert-butyl)phenyl)methanol is a sterically hindered diarylmethanol of significant interest in organic synthesis and materials science. Its robust structure, conferred by the bulky tert-butyl groups, makes it a valuable building block for ligands, polymers, and specialized molecular architectures. In these advanced applications, the purity of the starting material is not merely a matter of quality control; it is a critical parameter that dictates reaction kinetics, product yield, and the final properties of the target material.

This guide provides a comprehensive framework for assessing the purity of Bis(4-(tert-butyl)phenyl)methanol. We will move beyond simple procedural lists to explore the causality behind methodological choices, comparing and contrasting techniques to build a self-validating analytical workflow. This document is intended for researchers, quality control analysts, and drug development professionals who require a deep, practical understanding of how to characterize this and similar organic compounds.

The Foundational Role of Melting Point in Purity Assessment

The melting point of a crystalline solid is one of its most characteristic physical properties. For a pure compound, melting occurs over a very narrow temperature range. However, the presence of even small amounts of impurities disrupts the crystal lattice, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range. This phenomenon is rooted in the thermodynamics of freezing-point depression, described by the van't Hoff equation, which forms the basis for highly accurate purity determinations.

A sharp melting range is therefore a primary, albeit qualitative, indicator of high purity. A broad or depressed melting range signals the need for further investigation and purification.

Methodologies for Melting Point Determination: A Comparative Analysis

Two primary techniques are employed for melting point determination in modern laboratories: the traditional capillary method and the advanced Differential Scanning Calorimetry (DSC). While both serve the same fundamental purpose, they differ significantly in the quality and quantity of the data they provide.

The Capillary Melting Point Method

This long-established technique relies on the visual observation of a small sample packed into a glass capillary tube while it is heated in a controlled block or bath.

  • Sample Preparation:

    • Ensure the Bis(4-(tert-butyl)phenyl)methanol sample is completely dry, as residual solvent will act as an impurity.[1][2]

    • Finely pulverize a small amount of the sample to a powder to ensure uniform packing and heat transfer.[2]

    • Tap the open end of a capillary tube into the powder to collect a small amount of sample.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[1][2][3] The final packed height should be 2–3 mm for an accurate reading.[1][4]

  • Instrument Setup & Measurement:

    • Place the packed capillary into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 4-5°C per minute to get a rough estimate.[4]

    • For the accurate measurement, set the starting temperature to at least 15-20°C below the expected melting point.[1]

    • Heat at a medium rate until the temperature is ~15°C below the expected melting point, then slow the heating ramp rate to 1-2°C per minute to ensure thermal equilibrium.[1][4]

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts into a clear liquid (T₂).

    • The melting range is reported as T₁ – T₂.

  • Post-Analysis:

    • Allow the apparatus to cool and perform a duplicate measurement with a fresh capillary tube.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting p1 Dry Sample p2 Pulverize p1->p2 p3 Load Capillary (2-3 mm) p2->p3 p4 Pack Solid p3->p4 m1 Insert into Apparatus p4->m1 m2 Set Ramp Rate (1-2°C/min) m1->m2 m3 Observe & Record T1 (First liquid drop) m2->m3 m4 Observe & Record T2 (All liquid) m3->m4 r1 Report Range (T1 - T2) m4->r1 r2 Perform Duplicate Run r1->r2

Caption: Workflow for Capillary Melting Point Measurement.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] This method provides a highly accurate, objective measurement of the melting point and can be used to calculate the molar purity of the sample.

Causality: The principle relies on the van't Hoff equation, which mathematically describes the melting point depression caused by impurities.[6] By integrating the area of the melting endotherm (the peak on the DSC curve) at incremental temperatures, one can plot the sample temperature (Ts) versus the reciprocal of the melt fraction (1/F).[6][7] The y-intercept of this plot gives the theoretical melting point of the 100% pure compound (T₀), and the slope is used to calculate the mole percent of impurities.[6]

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the Bis(4-(tert-butyl)phenyl)methanol sample into a DSC pan (e.g., aluminum). A smaller sample size minimizes thermal gradients.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup & Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a temperature at least 20-30°C below the expected melting point.

    • Heat the sample at a slow, constant rate, typically 0.5-2°C/min. Slower rates provide better resolution for the purity calculation.

    • The data acquisition software will record the heat flow versus temperature, generating a melting endotherm.

  • Data Analysis:

    • Integrate the total area of the melting peak to determine the heat of fusion (ΔHfus).

    • Utilize the instrument's purity analysis software, which performs partial area integration of the peak.

    • The software applies the van't Hoff equation to the partial area data to generate a plot of temperature vs. 1/F.[7]

    • The purity (in mole percent) is automatically calculated from the slope of the linearized plot.[7]

G cluster_prep Sample Preparation cluster_measure DSC Measurement cluster_analysis Data Analysis p1 Weigh 1-3 mg Sample p2 Hermetically Seal Pan p1->p2 m1 Place Sample & Reference in DSC Cell p2->m1 m2 Heat at Slow Rate (e.g., 1°C/min) m1->m2 m3 Record Heat Flow vs. Temperature m2->m3 a1 Integrate Peak (ΔHfus) m3->a1 a2 Perform Partial Area Analysis a1->a2 a3 Apply van't Hoff Equation a2->a3 a4 Calculate Mole % Purity a3->a4

Caption: Workflow for Purity Determination using DSC.

Head-to-Head Comparison of Techniques
FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase changeMeasurement of heat flow during phase change
Data Output Melting range (T₁ - T₂)Melting point (Tₒ), onset temp, heat of fusion (ΔH), and calculated mole % purity
Accuracy Lower; operator-dependentHigher; instrument-calibrated
Precision LowerHigher
Purity Info Qualitative (sharpness of range)Quantitative (mole % purity)[7][8]
Sample Size ~1-2 mg~1-3 mg
Throughput Moderate (can run multiple capillaries)Lower (typically one sample at a time)
Cost Low (instrumentation is inexpensive)High (instrumentation is a significant investment)
Limitations Subjective, less accurate for decomposing substancesNot ideal for compounds that decompose upon melting or for amorphous solids[9]

Expert Insight: For routine identification, the capillary method is often sufficient. However, for quantitative purity assessment, lot release, and stability studies in a research or pharmaceutical setting, DSC is the authoritative method. It provides objective, quantifiable data on purity that is indispensable for rigorous scientific work.

Orthogonal Methods for Comprehensive Purity Verification

While melting point is an excellent indicator of purity, it is not definitive. It is insensitive to impurities that form a solid solution or have a melting point very close to the main component. Therefore, a comprehensive purity assessment must include an orthogonal method—a technique that separates components based on a different chemical or physical principle. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound like Bis(4-(tert-butyl)phenyl)methanol, a reversed-phase HPLC (RP-HPLC) method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.

Causality: The compound and its impurities will travel through the column at different rates depending on their relative hydrophobicity. More hydrophobic compounds interact more strongly with the C18 stationary phase and thus elute later. A UV detector measures the absorbance of the eluate, producing a chromatogram where each peak represents a different component. The area of each peak is proportional to the concentration of that component. Purity is typically reported as an area percent (%) value.

A common synthesis route for diarylmethanols is the reduction of the corresponding diaryl ketone. Therefore, a primary process-related impurity in Bis(4-(tert-butyl)phenyl)methanol is the unreacted starting material, Bis(4-tert-butylphenyl)methanone . This ketone is more nonpolar than the alcohol product and would be expected to have a longer retention time in a reversed-phase HPLC system.

  • Standard & Sample Preparation:

    • Accurately prepare a stock solution of Bis(4-(tert-butyl)phenyl)methanol at approximately 1.0 mg/mL in a suitable solvent like acetonitrile or methanol.

    • Prepare the analysis sample by diluting the stock solution to ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions (Representative Method):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • Gradient Program: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak (Bis(4-(tert-butyl)phenyl)methanol) by the total area of all peaks and multiplying by 100.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis p1 Prepare Stock Solution (1 mg/mL in Acetonitrile) p2 Dilute to Working Conc. (~0.1 mg/mL in Mobile Phase) p1->p2 h1 Inject Sample onto C18 Column p2->h1 h2 Run Gradient Elution h1->h2 h3 Detect with UV at 220 nm h2->h3 a1 Integrate All Peaks in Chromatogram h3->a1 a2 Calculate Area % of Main Peak a1->a2 a3 Report Purity a2->a3

Caption: Workflow for HPLC Purity Analysis.

Spectroscopic Identity Confirmation

While melting point and HPLC provide data on purity, they do not confirm the chemical identity of the main component. For this, spectroscopic methods are essential.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique confirms the presence of key functional groups. For Bis(4-(tert-butyl)phenyl)methanol, the spectrum should show a characteristic broad O-H stretch around 3200-3600 cm⁻¹, a C-O stretch around 1000-1200 cm⁻¹, and aromatic C-H stretches just above 3000 cm⁻¹. The absence of a strong C=O stretch around 1670 cm⁻¹ would confirm the absence of the ketone starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

    • ¹H NMR: Would show a singlet for the 18 protons of the two tert-butyl groups (around 1.3 ppm), distinct signals for the aromatic protons on the para-substituted rings (doublets around 7.2-7.4 ppm), a signal for the benzylic C-H proton, and a signal for the hydroxyl O-H proton.

    • ¹³C NMR: Would confirm the number of unique carbon atoms, including signals for the tert-butyl carbons, the aromatic carbons, and the carbinol carbon (-CHOH).

Comparative Data Summary

To place the analysis of Bis(4-(tert-butyl)phenyl)methanol in context, it is useful to compare its properties with structural analogs.

Note: The melting point for Bis(4-(tert-butyl)phenyl)methanol is not widely reported in the literature and should be determined experimentally. For the purpose of this guide, a hypothetical value of 115.0 - 116.0 °C is used for illustrative comparison.

CompoundStructureMolecular Weight ( g/mol )Reported Melting Point (°C)Key Structural Difference
Bis(4-(tert-butyl)phenyl)methanol C₂₁H₂₈O296.45115.0 - 116.0 (Hypothetical)Target compound with two tert-butyl groups
Diphenylmethanol C₁₃H₁₂O184.2466 - 69[4][6][11]Parent compound, no alkyl substitution
(4-tert-butyl)phenyl)methanol C₁₁H₁₆O164.2535.0[2]Mono-aryl, mono-tert-butyl analog
Bis(4-tert-butyl)phenyl)methanone C₂₁H₂₆O294.43Solid (Melting point not specified)[12]Ketone precursor, potential impurity

Analysis of Comparison: The addition of bulky, symmetric tert-butyl groups is expected to significantly increase the melting point compared to the parent diphenylmethanol due to increased molecular weight and potentially more ordered crystal packing. The ketone precursor, being more planar around the central carbon, would also be expected to have a distinct, likely higher, melting point.

Conclusion and Best Practices

A robust and reliable assessment of the purity of Bis(4-(tert-butyl)phenyl)methanol requires a multi-faceted approach that is both self-validating and scientifically sound.

  • Establish Identity: First, confirm the chemical structure and identity of the bulk material using NMR and FTIR spectroscopy.

  • Initial Purity Screen: Use the capillary melting point method for a rapid, qualitative assessment. A sharp melting range close to the established literature or in-house standard value is a good initial sign of purity.

  • Quantitative Purity Determination: Employ DSC as the primary method for an accurate, quantitative determination of mole percent purity. This technique provides objective and reproducible data essential for quality assurance.

  • Orthogonal Verification: Use a validated reversed-phase HPLC method to separate and quantify impurities based on a different chemical principle (hydrophobicity). This is crucial for detecting impurities that may not be apparent by thermal analysis. The area percent purity from HPLC should corroborate the mole percent purity from DSC.

By integrating these thermal, chromatographic, and spectroscopic techniques, researchers and developers can establish a comprehensive purity profile for Bis(4-(tert-butyl)phenyl)methanol, ensuring its suitability for high-stakes applications and providing confidence in the integrity of their scientific outcomes.

References

  • Wikipedia. (2023, December 29). Diphenylmethanol. Retrieved February 27, 2026, from [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved February 27, 2026, from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved February 27, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Melting Point Determination. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (2024, February 20). Differential scanning calorimetry. Retrieved February 27, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Diphenylmethanol on Newcrom R1 HPLC column. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Bis(4-(tert-butyl)phenyl)methanol. Retrieved February 27, 2026, from [Link]

  • Solubility of Things. (n.d.). (4-tert-butylphenyl)methanol. Retrieved February 27, 2026, from [Link]

  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved February 27, 2026, from [Link]

  • Mettler Toledo. (n.d.). DSC purity. Retrieved February 27, 2026, from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved February 27, 2026, from [Link]

  • MDPI. (2025, June 5). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Retrieved February 27, 2026, from [Link]

  • Carl ROTH. (n.d.). Diphenylmethanol ≥99 %, for synthesis. Retrieved February 27, 2026, from [Link]

Sources

Method Development Guide: HPLC Quantification of Bis(4-(tert-butyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyte: Bis(4-(tert-butyl)phenyl)methanol (CAS: 16607-60-6) Application: Pharmaceutical impurity profiling (Fexofenadine/Terfenadine synthesis), antioxidant analysis, and chemical intermediate quality control.[1] Challenge: Extreme lipophilicity (LogP > 5.0) and lack of ionizable groups make retention time control and solubility the primary hurdles.[1] Recommended Solution: Reversed-Phase HPLC (RP-HPLC) using a C18 stationary phase with a high-strength organic gradient.[1]

Part 1: Physicochemical Profile & Method Strategy

As a Senior Application Scientist, I approach this not just as "running a sample," but as characterizing a molecular behavior. Bis(4-(tert-butyl)phenyl)methanol features two bulky hydrophobic tert-butyl groups and a central hydroxyl moiety.[1]

Critical Molecular Attributes
PropertyValue/CharacteristicChromatographic Implication
LogP (Lipophilicity) ~6.1 (Predicted)High Retention: Will stick aggressively to C18 columns.[1] Requires high % organic mobile phase to elute.[1]
Solubility Insoluble in water; Soluble in ACN, MeOH, THFSample Diluent: Must use 100% Acetonitrile or Methanol.[1] Water in the diluent will cause precipitation and carryover.[1]
Chromophore Benzene RingsUV Detection: Primary absorption at ~210–220 nm; Secondary band at ~254 nm.[1]
pKa ~13-14 (Alcohol)pH Independence: The molecule is neutral at standard HPLC pH (2–8).[1] Buffer pH controls silanol activity, not the analyte.
Method Development Decision Matrix

The following workflow illustrates the logic used to select the final protocol.

MethodLogic Start Analyte: Bis(4-(tert-butyl)phenyl)methanol Prop Properties: High LogP, Neutral, UV Active Start->Prop ColDec Stationary Phase Selection Prop->ColDec SolvDec Mobile Phase Selection Prop->SolvDec DetDec Detection Mode Prop->DetDec C18 C18 (L1): Strong Retention (Recommended for Resolution) ColDec->C18 C8 C8 (L7): Reduced Retention (Alternative for Speed) ColDec->C8 ACN Acetonitrile: Stronger Elution Lower Viscosity SolvDec->ACN MeOH Methanol: Weaker Elution Higher Backpressure SolvDec->MeOH UV210 UV 210 nm: High Sensitivity (Risk of Solvent Cutoff) DetDec->UV210 UV254 UV 254 nm: High Specificity (Standard) DetDec->UV254

Caption: Decision tree for selecting chromatographic parameters based on analyte hydrophobicity and UV activity.

Part 2: Comparative Analysis of Techniques

While RP-HPLC is the industry standard for this analyte, it is vital to understand why it is chosen over alternatives like GC-MS or UPLC.[1]

FeatureRP-HPLC (UV) (Recommended)GC-MS / GC-FID UPLC / UHPLC
Suitability High. Excellent for non-volatile, thermally stable compounds.[1]Medium. The hydroxyl group (-OH) can cause peak tailing or thermal degradation without derivatization (silylation).[1]High. Same mechanism as HPLC but faster.[1] Requires higher pressure instrumentation (>600 bar).[1]
Sample Prep Simple (Dissolve & Inject).[1]Complex (Requires drying and often derivatization with BSTFA).[1]Simple (Dissolve & Inject).[1]
Sensitivity Good (ppm level).[1] Sufficient for impurity analysis (>0.05%).Excellent (ppb level). Best for trace residue analysis.[1]Excellent. Sharper peaks increase S/N ratio.[1]
Cost Low/Moderate.[1] Common equipment.[1][2]Moderate.High. Expensive columns and pumps.
Throughput Moderate (15-20 min run).[1]Fast (10-15 min run).[1]Very Fast (<5 min run).[1]

Verdict: RP-HPLC is the most robust choice for QA/QC environments where derivatization steps (GC) introduce unnecessary error sources.[1] UPLC is the upgrade path if throughput is a bottleneck.[1]

Part 3: Optimized Experimental Protocol

This protocol is designed to be self-validating . The use of a high-organic gradient wash ensures that the highly lipophilic analyte does not accumulate on the column, preventing "ghost peaks" in subsequent runs.

Instrumentation & Conditions
  • System: HPLC with Binary Gradient Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or VWD.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent L1 column.[1]

    • Why? The "Plus" or highly end-capped base deactivation prevents the hydroxyl group of the analyte from interacting with silanols, reducing tailing.

  • Wavelength: 220 nm (Quantification), 254 nm (Identification/Confirmation).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Injection Volume: 10 µL.

Mobile Phase Preparation[1]
  • Solvent A: Water + 0.1% Phosphoric Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
    • Note: Acidification suppresses silanol ionization on the column, sharpening the peak.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

    • Note: Do not use Methanol if possible; the analyte is too retentive, and Methanol is too weak, leading to broad peaks and excessive run times.

Gradient Program

The gradient is aggressive to ensure elution of the tert-butyl groups.[1]

Time (min)% Solvent A (Water)% Solvent B (ACN)Action
0.004060Initial Hold
2.004060Isocratic stabilization
12.00595Elution Ramp (Analyte elutes ~8-10 min)
15.00595Column Wash (Critical for lipophilics)
15.104060Return to Initial
20.004060Re-equilibration
Sample Preparation Workflow

Correct sample prep is the single biggest factor in reproducibility for this compound due to its insolubility in water.[1]

SamplePrep Step1 Weigh 10 mg Standard Step2 Dissolve in 10 mL ACN (Stock: 1 mg/mL) Step1->Step2 Step3 Sonicate 5 mins (Ensure full solubility) Step2->Step3 Step4 Dilute with Mobile Phase (Initial Ratio 60:40 ACN:Water) Step3->Step4 Step5 Filter (0.45 µm PTFE) (Do not use Nylon) Step4->Step5

Caption: Sample preparation workflow emphasizing solvent compatibility and filtration.

Critical Note on Filters: Use PTFE (Teflon) filters.[1] Nylon filters can bind lipophilic aromatic alcohols, causing low recovery (loss of analyte).[1]

Part 4: Validation & Troubleshooting

System Suitability Parameters (Acceptance Criteria)

To ensure the trustworthiness of the data, every run must meet these criteria:

  • Tailing Factor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  < 1.5 (Ideally < 1.2). High tailing indicates silanol interaction; replace column or increase acid in MP A.[1]
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Retention Time %RSD: < 1.0% (n=5 injections).

  • Resolution (

    
    ):  > 2.0 between the analyte and any synthesis precursors (e.g., 4-tert-butylbenzoic acid derivatives).
    
Common Issues & Fixes
SymptomProbable CauseCorrective Action
Broad/Split Peak Solvent mismatch.[1] Sample dissolved in 100% ACN but injected into low % organic stream.[1]Dilute sample with mobile phase (or start gradient at higher % organic).[1]
Drifting Retention Temperature fluctuation or Column "fouling" with lipids.[1]Use a column oven (30°C). Ensure the 95% B wash step is long enough.[1]
Ghost Peaks Carryover from previous run.[1]The analyte is sticky. Add a needle wash step (100% ACN) in the autosampler.[1]
Low Recovery Adsorption to filter or vial.[1]Switch to PTFE filters.[1] Use silanized glass vials if concentration is very low (<1 ppm).[1]

References

  • PubChem. Bis(4-(tert-butyl)phenyl)methanol - Compound Summary.[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • U.S. Food and Drug Administration (FDA). Review of Fexofenadine (Allegra) Synthesis and Impurities.[1] (Reference to general impurity profiling of terfenadine analogs). Available at: [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1] Wiley-Interscience.[1] (Authoritative source on gradient elution of lipophilic compounds).

  • Guillarme, D., et al. Lipophilicity Determination of Highly Lipophilic Compounds by Liquid Chromatography.[1][2] Scilit.[1][2] Available at: [Link][1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link][1]

Sources

A Comparative Guide to the Structural Confirmation of Bis(4-(tert-butyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The subtle nuances of atomic arrangement can dictate a compound's physical properties, reactivity, and biological activity. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of bis(4-(tert-butyl)phenyl)methanol, a diarylmethanol compound. While highlighting X-ray crystallography as the definitive method for solid-state structure determination, we will also explore the practical and information-rich alternatives of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] It provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions.

The primary limitation of this technique is the requirement for a high-quality single crystal, which can be challenging to obtain. Despite extensive searches of crystallographic databases, a public crystal structure for bis(4-(tert-butyl)phenyl)methanol is not currently available. However, the feasibility of such an analysis is demonstrated by the existence of crystal structures for closely related compounds.

Causality in Experimental Choices for X-ray Crystallography

The journey from a powdered sample to a refined crystal structure is one of meticulous control over crystallization conditions. The choice of solvent, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion) is guided by the solubility and polarity of the compound. For a relatively non-polar molecule like bis(4-(tert-butyl)phenyl)methanol, solvents such as hexane, toluene, or mixtures thereof would be logical starting points. The goal is to achieve slow, ordered growth, allowing the molecules to pack into a well-defined crystal lattice.

Experimental Workflow: A Self-Validating System

The process of X-ray crystallography is inherently self-validating. The quality of the diffraction data and the subsequent refinement statistics (e.g., R-factor) provide a clear indication of the reliability of the determined structure.[3]

Caption: Workflow for Single-Crystal X-ray Diffraction.

The Workhorse of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic molecules in solution.[4][5][6] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Multi-dimensional NMR for Unambiguous Assignment

For a molecule like bis(4-(tert-butyl)phenyl)methanol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular skeleton.[7][8]

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For bis(4-(tert-butyl)phenyl)methanol, we would expect to see:

  • A sharp singlet around 1.3 ppm, integrating to 18 protons, corresponding to the two equivalent tert-butyl groups.[9]

  • A set of signals in the aromatic region (typically 7.0-7.5 ppm) for the phenyl protons.

  • A signal for the methine proton (CH-OH).

  • A signal for the hydroxyl proton (OH), which may be broad and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For bis(4-(tert-butyl)phenyl)methanol, we would anticipate:

  • Signals for the methyl carbons of the tert-butyl groups (around 31 ppm) and the quaternary carbons of the tert-butyl groups (around 34 ppm).[10]

  • Multiple signals in the aromatic region (125-150 ppm) for the phenyl carbons.

  • A signal for the methine carbon (CH-OH).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.[11]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).

Caption: Workflow for NMR-based Structure Elucidation.

Confirming Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[12][13][14] It is based on the principle that molecular bonds vibrate at characteristic frequencies when they absorb infrared radiation.

For bis(4-(tert-butyl)phenyl)methanol, the most telling feature in the IR spectrum would be the presence of an alcohol functional group.

Expected IR Absorptions:

  • O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[15][16]

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ corresponding to the tert-butyl and methine C-H bonds.

  • C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=C Stretch: Aromatic ring stretching absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ range for the C-O single bond of the alcohol.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.[18][19]

For bis(4-(tert-butyl)phenyl)methanol (C₂₁H₂₈O), the expected molecular weight is approximately 296.4 g/mol .[20]

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A peak at an m/z corresponding to the molecular weight of the compound. For alcohols, this peak can sometimes be weak or absent in electron ionization (EI) mass spectra.[17]

  • Fragmentation Pattern: Common fragmentation pathways for diarylmethanols include cleavage of the C-C bond adjacent to the oxygen and loss of water. The stable benzylic carbocations that can be formed will likely result in prominent fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Comparative Analysis of Techniques

TechniqueInformation ProvidedSample RequirementsConclusiveness of Data
X-ray Crystallography Definitive 3D structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions.High-quality single crystal.Unambiguous for the solid state.
NMR Spectroscopy Connectivity of atoms, chemical environments, stereochemistry in solution.5-10 mg, soluble in a deuterated solvent.High, often sufficient for complete structure elucidation.
IR Spectroscopy Presence of functional groups.Small amount of solid or liquid.Confirmatory for functional groups, not a standalone structure elucidation tool.
Mass Spectrometry Molecular weight and fragmentation pattern.Microgram to nanogram quantities.Provides molecular formula and substructural information.

Conclusion

The structural confirmation of bis(4-(tert-butyl)phenyl)methanol, like any synthesized compound, relies on the synergistic use of multiple analytical techniques. While single-crystal X-ray crystallography provides the most definitive and detailed structural information in the solid state, its reliance on high-quality crystals makes it not always accessible. In its absence, a comprehensive analysis using a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust and reliable confirmation of the molecular structure. NMR spectroscopy, in particular, stands out for its ability to provide a detailed map of the molecular connectivity in solution. By integrating the data from these complementary techniques, researchers can have a high degree of confidence in the structure of their compounds, a critical step in any chemical or pharmaceutical research endeavor.

References

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688. [Link]

  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved February 27, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 27, 2026, from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: How to analyze IR spectra. Retrieved February 27, 2026, from [Link]

  • OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra - Organic Chemistry. [Link]

  • Supporting Information: Periphery Hindered Strategy of Dopant and Sensitizer for Solution- Processed Red TSF-OLEDs with High Color Purity. (n.d.). [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • MtoZ Biolabs. (n.d.). Single-Crystal X-Ray Crystallography. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Bis(4-(tert-butyl)phenyl)methanol. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Allen, F. H. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Natural Products II (pp. 353-379). Elsevier.
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21. [Link]

  • ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work?[Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 27, 2026, from [Link]

  • Chem Help ASAP. (2023, June 2). Fragmentation in Mass Spectrometry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ACD/Labs. (2026, February 12). t-Butyl group towers over other 1H resonances. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Bis(4-(tert-butyl)phenyl)methanol: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

However, without the specific SDS for Bis(4-(tert-butyl)phenyl)methanol, I cannot provide a definitive hazard classification (e.g., specific GHS pictograms, hazard statements) or detail any unique handling or disposal precautions that might apply to this particular chemical.

To create a comprehensive and authoritative guide, I need to proceed by:

  • Synthesizing the information from the related SDSs to create a "probable hazard profile" for Bis(4-(tert-butyl)phenyl)methanol, with clear caveats that this is based on similar compounds.

  • Focusing the disposal procedure on the general, conservative guidelines for substituted phenols and other hazardous laboratory chemicals, as outlined in the numerous university and regulatory documents found. This will involve waste characterization, segregation, containerization, labeling, and arranging for professional disposal.

  • Emphasizing the importance of consulting with the institution's Environmental Health and Safety (EHS) office, as they will have the final say on disposal procedures.

Given this, I will now proceed with structuring and writing the guide based on the information I have been able to gather. I have enough information to create a valuable and safe-practice-oriented guide, even without the specific SDS, by taking a conservative approach based on the chemical class. I do not need to perform more searches at this time.

For the diligent researcher, the lifecycle of a chemical extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Bis(4-(tert-butyl)phenyl)methanol, a substituted phenol compound. By understanding the "why" behind each step, you will be equipped to manage this chemical waste stream with confidence and precision.

Hazard Assessment and Characterization: Understanding the Compound

Probable Hazard Profile:

Hazard ClassAnticipated EffectsRationale
Skin and Eye Irritation May cause irritation upon direct contact.A common characteristic of phenolic compounds.
Acute Aquatic Toxicity Potentially harmful or toxic to aquatic life.[1][2][3]Many substituted phenols exhibit environmental toxicity.
Potential for Systemic Effects May have other health effects with prolonged or significant exposure.As a precaution in the absence of specific toxicological data.

Given these potential hazards, Bis(4-(tert-butyl)phenyl)methanol must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Bis(4-(tert-butyl)phenyl)methanol for disposal, it is imperative to wear appropriate personal protective equipment. This minimizes the risk of accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A standard laboratory coat should be worn. For larger quantities, a chemically resistant apron may be advisable.

  • Respiratory Protection: If handling the compound in a powdered form where dust may be generated, a NIOSH-approved respirator may be necessary.[5] Always work in a well-ventilated area, preferably within a chemical fume hood.[4]

Waste Segregation and Collection: A Critical Step for Safety

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Select a waste container that is compatible with Bis(4-(tert-butyl)phenyl)methanol. A high-density polyethylene (HDPE) or glass container is generally suitable. The original product container, if in good condition, is an excellent choice.

  • Label the Container: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Bis(4-(tert-butyl)phenyl)methanol"

    • The approximate concentration and quantity

    • The date of accumulation (when the first waste was added)

    • The name of the principal investigator or laboratory supervisor

  • Segregate from Incompatibles: Store the Bis(4-(tert-butyl)phenyl)methanol waste away from incompatible materials. Based on the general reactivity of phenols, this includes:

    • Strong oxidizing agents

    • Strong acids

    • Bases

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect any solid Bis(4-(tert-butyl)phenyl)methanol or contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, labeled container.

    • Liquid Waste: If dissolved in a solvent, the entire solution is considered hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

On-site Storage: Maintaining a Safe and Compliant Laboratory

Proper storage of hazardous waste while it awaits pickup is a key aspect of laboratory safety and regulatory compliance.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.

  • Container Integrity: Ensure the waste container is always sealed when not in use and is in good condition.

The following diagram illustrates the logical workflow for the proper disposal of Bis(4-(tert-butyl)phenyl)methanol:

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Container Select & Label Waste Container PPE->Container Proceed once protected Collect Collect Bis(4-(tert-butyl)phenyl)methanol Waste Container->Collect Ready for waste Segregate Segregate from Incompatible Chemicals Collect->Segregate Crucial for safety Store Store in Secondary Containment in Satellite Accumulation Area Segregate->Store For safe holding Contact Contact EHS for Pickup Store->Contact When container is full or per schedule Disposal Professional Disposal Contact->Disposal EHS manages final disposal

Caption: Workflow for the safe disposal of Bis(4-(tert-butyl)phenyl)methanol.

Arranging for Final Disposal: The Role of Environmental Health and Safety

The final step in the disposal process is to arrange for the removal of the hazardous waste from your laboratory by trained professionals.

  • Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and ultimate disposal of hazardous chemical waste. Familiarize yourself with their specific procedures and schedules for waste pickup.

  • Provide Necessary Information: When requesting a pickup, be prepared to provide all the information from the hazardous waste label.

  • Do Not Attempt Off-site Transport: Never transport hazardous waste yourself. This must be done by licensed and trained professionals in accordance with local, state, and federal regulations.

By adhering to these procedures, you contribute to a safer laboratory environment, protect our ecosystem, and uphold the high standards of scientific responsibility.

References

  • University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Safe Use of Phenol. Environmental Health & Safety. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • University of New Mexico. (n.d.). Standard Operating Procedure: Phenol. Department of Chemistry and Chemical Biology. Retrieved from [Link]

Sources

Personal protective equipment for handling Bis(4-(tert-butyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 16607-60-6 | Synonyms: 4,4'-Di-tert-butylbenzhydrol [1]

Executive Safety Summary

For Immediate Release to Laboratory Personnel: Bis(4-(tert-butyl)phenyl)methanol is a lipophilic diaryl methanol intermediate commonly used in the synthesis of antihistamines (e.g., Terfenadine analogs) and aromatic polyethers.[1] While not classified as acutely fatal, its structural properties—specifically the para-tert-butyl groups—enhance its lipid solubility, increasing the risk of dermal absorption and persistence in aquatic environments.[1]

Core Hazard Directive: Treat as a Skin/Eye Irritant and Aquatic Toxin .[1] All handling of the solid must minimize dust generation; all handling of solutions requires solvent-resistant barriers.[1]

Hazard Identification & Risk Assessment

Scientific Rationale: The safety profile of this compound is derived from its functional groups (benzhydrol core + lipophilic alkyl chains).[1] The hydroxyl group (-OH) provides polarity for hydrogen bonding (eye irritation), while the tert-butyl groups facilitate cell membrane penetration (skin irritation).[1]

Hazard Class (GHS)CategoryHazard StatementMechanism of Action
Skin Irritation Cat.[1][2][3] 2H315: Causes skin irritation.[1][2][3][4]Lipophilic tert-butyl groups facilitate dermal penetration; local inflammation ensues.[1]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2][3][4][5][6]Physical abrasion from crystals and chemical irritation from the alcohol moiety.[1]
STOT - SE Cat. 3H335: May cause respiratory irritation.[1][2][4][6]Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.[1]
Aquatic Toxicity Cat. 2/3*H411: Toxic to aquatic life.[1][7][8]Predicted based on LogP: High lipophilicity leads to bioaccumulation in aquatic organisms.[1]

*Note: Specific aquatic toxicity data is often extrapolated from structural analogs like 4-tert-butylphenol.[1]

Risk Assessment Decision Tree

The following diagram outlines the decision logic for determining the necessary safety controls based on the state of the material.

RiskAssessment Start START: Material State Solid Solid / Powder Start->Solid Solution Dissolved (Organic Solvent) Start->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk SolventType Solvent Type? Solution->SolventType FumeHood MANDATORY: Chemical Fume Hood DustRisk->FumeHood Yes (Weighing/Transfer) RespProtection ADD: N95/P100 Respirator DustRisk->RespProtection If Hood Unavailable SolventType->FumeHood All Solvents GloveSelect Glove Selection Critical SolventType->GloveSelect Check Permeation GloveSelect->FumeHood Double Glove Protocol

Figure 1: Risk Assessment Workflow.[1] Determine engineering controls based on physical state.

Personal Protective Equipment (PPE) Matrix

Self-Validating Protocol: Before beginning work, verify glove integrity by inflating them with air to check for pinholes.[1] This is critical when handling solutions in chlorinated solvents (e.g., Dichloromethane), which are common vehicles for this compound.[1]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile (Double Gloved) Inner: 4 mil NitrileOuter:[1] 5-8 mil NitrileThe compound is solid, but often dissolved in DCM or MeOH.[1] Nitrile offers good splash protection.[1] Change immediately upon splash contact.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering controls (Hood) are superior.[1] If weighing outside a hood is unavoidable, a P100 particulate respirator is required to prevent inhalation of fines.
Eye/Face Chemical Safety Goggles Safety glasses are insufficient for powders that can become airborne.[1] Goggles seal the eye area against dust entry.[1]
Body Lab Coat (Cotton/Poly) Long Pants, Closed ShoesStandard barrier protection.[1] Cotton blends are preferred to minimize static charge buildup, which can disperse the powder.

Operational Protocols

A. The Safe Weighing Protocol (Static Control)

Bis(4-(tert-butyl)phenyl)methanol is a dry organic powder that is prone to static charge.[1] Static can cause the powder to "jump" or disperse, leading to contamination.

  • Preparation: Place an antistatic gun or ionizing bar inside the fume hood balance enclosure.[1]

  • Taring: Tare the weighing vessel (scintillation vial or round-bottom flask) before adding the solid.

  • Transfer: Use a clean, dry spatula.[1] Do not pour from the source container.

  • Static Discharge: If the powder clings to the spatula, pass the vessel near the antistatic source.

  • Closure: Cap the source container immediately after mass verification.

B. Reaction Setup (Solubility Check)

Causality: This compound is hydrophobic.[1] Attempting to dissolve it in water will result in a suspension that is difficult to handle and clean.

  • Soluble in: Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol, DMSO.[1]

  • Insoluble in: Water.[1]

  • Protocol: Always dissolve the solid in the organic solvent before adding any aqueous reagents to ensure a biphasic system is established correctly.[1]

Emergency Response & Spill Management

Spill Response Workflow

In the event of a spill, the priority is preventing the dust from becoming airborne and entering the HVAC system.

SpillResponse Spill Spill Detected Isolate 1. Isolate Area (Alert Personnel) Spill->Isolate Assess 2. Assess State (Solid vs. Solution) Isolate->Assess SolidCleanup Solid: Wet Wipe Method (Do NOT Sweep) Assess->SolidCleanup Powder LiquidCleanup Liquid: Absorbent Pads (Vermiculite/Sand) Assess->LiquidCleanup Solution Disposal 3. Bag & Tag (Hazardous Waste) SolidCleanup->Disposal LiquidCleanup->Disposal

Figure 2: Spill Response Logic. Note the prohibition on dry sweeping to prevent aerosolization.

Specific Steps for Powder Spill:

  • Do NOT sweep. Dry sweeping generates dust.[1]

  • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

  • Scoop the wet slurry into a waste container.

  • Clean the surface with soap and water (detergent helps solubilize the lipophilic residue).[1]

First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][6][7] Lift eyelids.[1] Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water .[1][3][6] Water alone is ineffective due to the compound's lipophilicity.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]

Waste Disposal & Deactivation

Regulatory Compliance: Disposal must align with local (EPA/RCRA) regulations.[1]

  • Categorization: Classify as Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform, then Halogenated ).[1]

  • Container: High-density polyethylene (HDPE) or glass carboys.

  • Labeling: Clearly label as "Contains Bis(4-(tert-butyl)phenyl)methanol - Irritant / Aquatic Toxin".[1]

  • Do Not: Do not pour down the sink. The compound will precipitate in water traps and persist in the environment.

References

  • PubChem. (n.d.).[1] Bis(4-(tert-butyl)phenyl)methanol (Compound Summary).[1] National Library of Medicine.[1] Retrieved February 28, 2026, from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1][9] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved February 28, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 4-tert-butylphenol (Structural Analog Data).[1] Retrieved February 28, 2026, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.